molecular formula C21H24N2O10 B10818462 NHPI-PEG3-C2-NHS ester

NHPI-PEG3-C2-NHS ester

Cat. No.: B10818462
M. Wt: 464.4 g/mol
InChI Key: OWAQXTSIBSTPOX-UHFFFAOYSA-N
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Description

NHPI-PEG3-C2-NHS ester is a useful research compound. Its molecular formula is C21H24N2O10 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O10

Molecular Weight

464.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H24N2O10/c24-17-5-6-18(25)22(17)33-19(26)7-8-29-9-10-30-11-12-31-13-14-32-23-20(27)15-3-1-2-4-16(15)21(23)28/h1-4H,5-14H2

InChI Key

OWAQXTSIBSTPOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NHPI-PEG3-C2-NHS Ester for Advanced Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG3-C2-NHS ester is a specialized chemical linker designed for the development of advanced bioconjugates, most notably antibody-drug conjugates (ADCs).[1][2] This molecule features a non-cleavable design, which offers distinct advantages in terms of stability and mechanism of action for targeted therapies.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a summary of key data relevant to its application in research and drug development.

Core Compound Specifications

This compound is a heterobifunctional linker composed of three key components: an N-Hydroxysuccinimide (NHS) ester, a triethylene glycol (PEG3) spacer, and an N-hydroxyphthalimide (NHPI) group. The NHS ester provides reactivity towards primary amines, such as those found on the surface of antibodies and other proteins, while the PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules.[] The NHPI moiety is part of the stable linkage to the payload.

PropertyValueReference
Chemical Formula C21H24N2O10[2]
Molecular Weight 464.43 g/mol [2]
CAS Number 2101206-14-6[2]
Purity Typically >90% (Note: NHS esters can degrade over time)[2]
Linker Type Non-cleavable[1]
Reactivity Reacts with primary amines (-NH2)[]

Mechanism of Action in Antibody-Drug Conjugates

ADCs constructed with non-cleavable linkers like this compound rely on the complete degradation of the antibody carrier within the target cell to release the cytotoxic payload.[4] This process enhances the specificity of drug release and can lead to an improved therapeutic window.

Signaling Pathway for ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (NHPI-PEG3-C2 Linker) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload-Linker-Amino Acid Metabolite Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Apoptosis/Cell Death Payload->Apoptosis 5. Cytotoxic Effect

Caption: Intracellular processing of an ADC with a non-cleavable linker.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an antibody. Optimization will be required for specific antibodies and payloads.

Antibody-Linker Conjugation Workflow

Conjugation_Workflow Antibody Antibody Solution (Amine-free buffer, pH 7.5-8.5) Reaction Conjugation Reaction (Room temp, 1-2 hours) Antibody->Reaction Linker This compound (in anhydrous DMSO) Linker->Reaction Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification Analysis Characterization (HIC, RP-HPLC, Mass Spec) Purification->Analysis ADC Purified Antibody-Linker Conjugate Purification->ADC

Caption: General workflow for antibody-linker conjugation.

Detailed Methodology for Antibody Conjugation

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Analytical instrumentation (HPLC, Mass Spectrometer)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM. The NHS ester is moisture-sensitive, so prolonged storage of the solution is not recommended.

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker to antibody.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated linker and other small molecules by size exclusion chromatography (SEC) using a pre-equilibrated column.

    • Collect fractions corresponding to the antibody conjugate.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and integrity of the conjugate by mass spectrometry.

Quantitative Data Summary

While specific performance data for this compound is not extensively published, the following table outlines typical parameters and considerations for ADCs developed with non-cleavable PEGylated linkers. These values should be empirically determined for each specific ADC construct.

ParameterTypical Range/ConsiderationAnalytical Method
Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, RP-HPLC, Mass Spectrometry
Conjugation Efficiency >80% (dependent on mAb and conditions)HPLC
In Vitro Stability (Plasma) >95% after 7 daysELISA, HPLC
In Vitro Cytotoxicity (IC50) Dependent on payload and target cell lineCell viability assays (e.g., MTT, CellTiter-Glo)
In Vivo Efficacy Dependent on ADC, tumor model, and dosingXenograft or syngeneic tumor models

Conclusion

This compound is a valuable tool for the construction of stable, non-cleavable antibody-drug conjugates. Its design allows for a well-controlled conjugation process and a mechanism of action that relies on the specific intracellular processing of the ADC, potentially leading to a wider therapeutic index. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to incorporate this linker into their advanced therapeutic strategies. Rigorous optimization and characterization are essential to fully realize the potential of ADCs developed with this technology.

References

An In-Depth Technical Guide to NHPI-PEG3-C2-NHS Ester: A Non-Cleavable Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of NHPI-PEG3-C2-NHS ester, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details the molecule's physicochemical characteristics, provides a generalized experimental protocol for its use in bioconjugation, and illustrates its role in the mechanism of action of ADCs.

Core Structure and Properties

This compound is a heterobifunctional, non-cleavable linker designed for the stable conjugation of therapeutic payloads to antibodies. Its structure consists of three key components:

  • N-Hydroxyphthalimide (NHPI) group: This moiety provides a reactive site for the attachment of a drug molecule, often through an ester linkage.

  • Triethylene glycol (PEG3) spacer: The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.[1]

  • N-Hydroxysuccinimide (NHS) ester: This functional group provides a highly efficient and specific reaction with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form a stable amide bond.[]

The non-cleavable nature of this linker ensures that the cytotoxic payload is only released upon the complete degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₂₁H₂₄N₂O₁₀[5]
Molecular Weight 464.43 g/mol [5]
CAS Number 2101206-14-6[5]
Appearance White to off-white solid(Typical)
Solubility Soluble in DMSO, DMF, and other organic solvents(Typical)
Purity >90%[5]
SMILES O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCON2C(C3=CC=CC=C3C2=O)=O[5]

Note: Specific spectral data such as 1H NMR, Mass Spectrometry, and HPLC are not consistently published in the public domain but are typically provided by the supplier upon request. The expected data would confirm the chemical structure provided.

Experimental Protocols: Antibody Conjugation

The following is a generalized protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using this compound. This protocol should be optimized for each specific antibody and payload combination.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.

  • This compound.

  • Payload molecule with a compatible reactive group for attachment to the NHPI moiety.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Conjugation Procedure
  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS using dialysis or a desalting column.

    • Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).

  • Linker-Payload Preparation:

    • Dissolve the this compound and the payload molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the antibody solution. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-18 hours with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated linker-payload and other small molecules from the ADC product using SEC or dialysis.

    • The purified ADC can be concentrated and stored under appropriate conditions.

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

  • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC on target and non-target cell lines.

Role in Antibody-Drug Conjugate Mechanism of Action

The this compound plays a critical structural role in the efficacy and safety of an ADC. The following diagram illustrates the logical workflow of an ADC utilizing a non-cleavable linker.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_target_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Target Antigen (on cell surface) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Payload Release (with linker remnant) Lysosome->Payload_Release Antibody Digestion Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxic Effect

References

An In-depth Technical Guide to the Synthesis of NHPI-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of NHPI-PEG3-C2-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. This non-cleavable linker, featuring a three-unit polyethylene (B3416737) glycol (PEG) spacer, an N-Hydroxyphthalimide (NHPI) ester, and an N-Hydroxysuccinimide (NHS) ester, is particularly valuable in the construction of antibody-drug conjugates (ADCs). This document outlines a detailed, multi-step synthetic protocol, methods for purification and characterization, and a summary of its application in targeted drug delivery.

Introduction to this compound

This compound is a specialized chemical linker designed with distinct reactive groups at each terminus, enabling the precise and stable conjugation of two different molecules. One end of the linker features an NHS ester, which readily reacts with primary amines, such as those found on the lysine (B10760008) residues of antibodies, to form stable amide bonds. The other end contains an NHPI ester, which can be utilized in various cross-coupling reactions. The integrated PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

These linkers are instrumental in the development of ADCs, which combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The stability of the linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target cells, minimizing off-target toxicity.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The proposed pathway involves the sequential modification of a PEG-based starting material.

Synthesis_Pathway cluster_0 Step 1: Mono-protection of Triethylene Glycol cluster_1 Step 2: Introduction of the Carboxylic Acid Moiety cluster_2 Step 3: Deprotection and NHPI Installation cluster_3 Step 4: NHS Ester Formation A HO-(CH2CH2O)3-H Triethylene Glycol B Boc-O-(CH2CH2O)3-H Mono-Boc-protected Triethylene Glycol A->B Boc2O, NaH THF C Boc-O-(CH2CH2O)3-CH2CH2-CN B->C Acrylonitrile (B1666552), NaOH D Boc-O-(CH2CH2O)3-CH2CH2-COOH Boc-PEG3-C2-Acid C->D HCl (aq) E HO-(CH2CH2O)3-CH2CH2-COOH D->E TFA/DCM F NHPI-O-(CH2CH2O)3-CH2CH2-COOH NHPI-PEG3-C2-Acid E->F N-Hydroxyphthalimide, DIAD, PPh3 Mitsunobu Reaction G NHPI-O-(CH2CH2O)3-CH2CH2-COO-NHS This compound F->G NHS, DCC DCM

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of Mono-Boc-protected Triethylene Glycol

  • To a stirred solution of triethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., argon).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield mono-Boc-protected triethylene glycol.

Step 2: Synthesis of Boc-PEG3-C2-Acid

  • To a solution of mono-Boc-protected triethylene glycol (1 equivalent) in water, add acrylonitrile (1.5 equivalents) and a catalytic amount of sodium hydroxide (B78521) (NaOH).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl).

  • Extract the product with dichloromethane (B109758) (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • To the resulting cyanoethylated intermediate, add a 6M aqueous HCl solution and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Boc-PEG3-C2-Acid.

Step 3: Synthesis of NHPI-PEG3-C2-Acid

  • Dissolve Boc-PEG3-C2-Acid (1 equivalent) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the solution at room temperature for 1-2 hours to remove the Boc protecting group.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected acid.

  • Dissolve the deprotected acid, N-hydroxyphthalimide (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford NHPI-PEG3-C2-Acid.

Step 4: Synthesis of this compound

  • Dissolve NHPI-PEG3-C2-Acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the formation of the NHS ester by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.

Purification and Characterization

Each intermediate and the final product should be rigorously purified and characterized to ensure high quality.

  • Purification: Column chromatography on silica gel is the primary method for purification at each step. The choice of eluent will depend on the polarity of the compound.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and purity of the synthesized compounds.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight of the product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.

Quantitative Data Summary

The following table should be used to record the quantitative data obtained during the synthesis.

StepCompound NameStarting Material (g)ReagentsProduct (g)Yield (%)Purity (NMR/MS)
1Mono-Boc-protected Triethylene Glycol
2Boc-PEG3-C2-Acid
3NHPI-PEG3-C2-Acid
4This compound

Application in Antibody-Drug Conjugates

The primary application of this compound is in the construction of ADCs. The NHS ester end of the linker reacts with amine groups on the antibody, while the other end can be conjugated to a cytotoxic drug.

ADC_Mechanism cluster_0 1. ADC Administration and Targeting cluster_1 2. Internalization and Drug Release cluster_2 3. Apoptosis ADC Antibody-Drug Conjugate (ADC) (Antibody-Linker-Drug) TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell Binding Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Linker Stability is Key Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induction

Caption: General mechanism of action for an antibody-drug conjugate.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should optimize the reaction conditions and purification methods based on their specific laboratory settings and available analytical instrumentation. The successful synthesis of this versatile linker is a critical step in the development of next-generation targeted therapeutics.

An In-depth Technical Guide to NHPI-PEG3-C2-NHS Ester: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of NHPI-PEG3-C2-NHS ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the physicochemical properties, experimental protocols for solubility and stability assessment, and the functional role of this linker in bioconjugation workflows.

Introduction to this compound

This compound is a non-cleavable linker that facilitates the covalent attachment of molecules through an amine-reactive N-hydroxysuccinimide (NHS) ester and a second functional group, N-hydroxyphthalimide (NHPI). The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The precise molecular structure and properties of this linker are crucial for the successful design and synthesis of targeted therapeutics.

Chemical Structure:

  • Molecular Formula: C₂₁H₂₄N₂O₁₀

  • Molecular Weight: 464.43 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in conjugation reactions. While specific quantitative solubility data for this exact compound is not extensively published, the general solubility characteristics of PEGylated NHS esters provide a strong indication of its behavior.

Qualitative Solubility

This compound is expected to be readily soluble in common polar aprotic organic solvents. This is a characteristic feature of many PEG-NHS ester linkers.

  • High Solubility: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)

  • Moderate to High Solubility: Dichloromethane (DCM)

  • Low Solubility: Aqueous buffers (though the PEG spacer enhances aqueous compatibility of the final conjugate)

It is standard practice to dissolve the linker in a minimal amount of a compatible organic solvent before its addition to an aqueous reaction mixture containing the biomolecule to be modified. The final concentration of the organic solvent in the reaction should be kept to a minimum (typically below 10% v/v) to avoid denaturation of proteins like antibodies.

Quantitative Solubility of Analogous Compounds

To provide a quantitative perspective, the following table summarizes the reported solubility of structurally similar PEGylated amine-reactive linkers. These values can serve as a useful reference for estimating the solubility of this compound.

CompoundSolventReported Solubility
m-PEG3-AmineDMSO50 mg/mL
m-PEG4-AmineDMSO200 mg/mL
N₃-PEG₃-C₂-NHS esterDMSO100 mg/mL (with sonication)

Stability Profile

The stability of this compound is primarily dictated by the susceptibility of the NHS ester group to hydrolysis. This reaction is highly dependent on pH and temperature.

Hydrolysis of the NHS Ester

The NHS ester is an activated ester that readily reacts with primary amines. However, it is also prone to hydrolysis in aqueous environments, which is a competing reaction that inactivates the linker. The rate of hydrolysis increases significantly with increasing pH.

Half-life of NHS Esters in Aqueous Solutions

The stability of the NHS ester can be quantified by its half-life (t₁/₂) under different conditions. The following table presents typical half-lives for NHS esters, which are expected to be comparable for this compound.

pHTemperature (°C)Half-life (t₁/₂)
7.004-5 hours
7.4N/A>120 minutes
8.6410 minutes
9.0N/A<9 minutes
Storage and Handling Recommendations

To ensure the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

  • Solid Form: Store at -20°C in a desiccated environment to protect from moisture.

  • Solutions: Prepare solutions in anhydrous organic solvents immediately before use. Avoid preparing and storing stock solutions in aqueous buffers due to hydrolysis.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Determining Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • Calculate the solubility in mg/mL or mM.

Protocol for Assessing Stability (Hydrolysis Rate)

This protocol measures the rate of hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[1]

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffers of different pH values (e.g., pH 7.0, 8.0, 9.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

  • Equilibrate the aqueous buffer of the desired pH to the desired temperature in a quartz cuvette.

  • Initiate the hydrolysis reaction by adding a small volume of the stock solution to the buffer in the cuvette and mix quickly. The final concentration of the organic solvent should be low.

  • Immediately begin monitoring the increase in absorbance at 260 nm over time using the spectrophotometer.

  • Record the absorbance at regular intervals until the reaction reaches completion (the absorbance plateaus).

  • The rate of hydrolysis can be determined from the initial rate of the reaction. The half-life can be calculated from the kinetic data.

Role in Bioconjugation Workflows

This compound serves as a critical linker in the synthesis of complex biomolecules. The following diagrams illustrate its application in the creation of Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_payload Payload Attachment Linker This compound Conjugation_Step Amine Reaction (pH 7.2-8.5) Antibody Monoclonal Antibody (with Lysine residues) Antibody->Conjugation_Step Activated_Ab Antibody-Linker Conjugate Conjugation_Step->Activated_Ab Payload_Attachment_Step Payload Conjugation Activated_Ab->Payload_Attachment_Step Payload Cytotoxic Drug (with reactive group for NHPI) Payload->Payload_Attachment_Step ADC Antibody-Drug Conjugate Payload_Attachment_Step->ADC

Caption: Workflow for ADC synthesis using this compound.

PROTAC Synthesis Workflow

PROTAC_Workflow cluster_components PROTAC Components cluster_synthesis PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand (with primary amine) Step1 Step 1: Amine Reaction (NHS ester conjugation) POI_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with reactive group for NHPI) Step2 Step 2: Ligation (NHPI reaction) E3_Ligand->Step2 Intermediate POI Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC PROTAC Molecule Step2->PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable tool in the field of bioconjugation, offering a balance of reactivity and improved physicochemical properties due to its PEG spacer. A thorough understanding of its solubility and stability is paramount for its effective use in the development of novel therapeutics. While specific quantitative data for this linker remains limited in public literature, the provided information on analogous compounds and general methodologies offers a robust framework for its successful application in research and drug development.

References

The Core Function of PEG3 Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of bioconjugation, the selection of a suitable linker to connect a biomolecule to another molecule, such as a drug, a fluorescent dye, or a targeting ligand, is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone technology. This in-depth technical guide focuses on the core functions and applications of the discrete PEG3 spacer, a short chain of three ethylene (B1197577) glycol units. Its defined length, hydrophilicity, and flexibility offer a unique set of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and radiolabeled antibodies.

Core Principles of PEG3 Spacers in Bioconjugation

The fundamental role of a PEG3 spacer is to bridge two molecular entities, providing spatial separation and modulating the physicochemical properties of the resulting bioconjugate. The inclusion of a PEG3 spacer can confer several key advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads and fluorescent dyes are hydrophobic, leading to aggregation in aqueous environments. The hydrophilic nature of the PEG3 spacer increases the overall water solubility of the bioconjugate, which can prevent aggregation and improve its handling and formulation.[1]

  • Reduced Steric Hindrance: The defined length of the PEG3 spacer provides critical spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[2]

  • Improved Pharmacokinetics: The PEG3 spacer can influence the metabolic fate and whole-body residence time of a bioconjugate. Studies have shown that the inclusion of a PEG3 linker can lead to more rapid excretion of metabolites, potentially enhancing image contrast in radiolabeled antibodies by reducing nonspecific accumulation.[1]

  • Modulation of Biodistribution: The length of the PEG spacer can impact the biodistribution of a bioconjugate. For instance, in certain radiolabeled bombesin (B8815690) analogs, a PEG3 spacer was associated with lower liver uptake compared to other PEG lengths.[3][4]

Data Presentation: Quantitative Impact of PEG3 Spacers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG3 spacers in different bioconjugation applications.

Application/MoleculeSpacer LengthObservationReference
68Ga-NOTA-RM26 (Bombesin analog)PEG3Showed lower liver uptake in vivo compared to other PEG lengths (PEG2, PEG4, PEG6).[3][4]
natGa-NOTA-PEGn-RM26PEG3IC50 value of 3.9 ± 0.3 nM.[4]
89Zr-radiolabeled antibody ([89Zr]ZrDFO-PEG3-azepin-mAb)PEG3Inclusion of the PEG3 linker led to more rapid excretion of 89Zr activity compared to constructs without the PEG3 chain.[1]
Vancomycin-polycationic peptide conjugatesPEG3VAN:PEG3 was able to overcome vanC resistance in vancomycin-resistant enterococci.

Experimental Protocols

Detailed methodologies for key bioconjugation reactions involving PEG3 spacers are provided below. These protocols are representative and may require optimization for specific molecules and applications.

Protocol 1: Amine-Reactive Labeling with an Azide-PEG3-NHS Ester

This protocol describes the conjugation of an amine-containing molecule (e.g., a protein) with an Azide-PEG3-NHS ester, introducing an azide (B81097) group for subsequent click chemistry reactions.

Materials:

  • Protein (or other amine-containing molecule) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azide-PEG3-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • NHS Ester Preparation: Immediately before use, dissolve the Azide-PEG3-NHS ester in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG3-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the azide-functionalized protein from excess reagents using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Thiol-Reactive Labeling with a Maleimide-PEG3-Linker

This protocol details the conjugation of a thiol-containing molecule (e.g., a protein with reduced cysteine residues) to a maleimide-functionalized PEG3 linker.

Materials:

  • Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG3-linker

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 6.5-7.5.

  • (Optional) Reduction of Disulfides: If necessary, reduce disulfide bonds by incubating the protein with a 10- to 100-fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide (B117702) reagent.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG3-linker in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent stock solution to the protein solution while gently vortexing.[5]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purification: Purify the conjugate from unreacted maleimide and other small molecules using a desalting column or dialysis.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the "click" reaction between an azide-functionalized molecule (from Protocol 1) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H2O mixture)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reaction Setup: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent mixture.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Click Reaction: Add the copper(I) catalyst, generated in situ by mixing CuSO4 and sodium ascorbate, to the reaction mixture.

  • Incubation: Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

  • Purification: Purify the final bioconjugate using preparative HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC Warhead PEG3 Linker E3 Ligase Ligand POI->PROTAC:f0 Binding Ternary_Complex POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC:f2 Recruitment Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway using a PEG3 linker.

ADC_Conjugation_Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Conjugation and Purification A1 Monoclonal Antibody (mAb) A2 Optional: mAb Reduction (e.g., with TCEP for Cys conjugation) A1->A2 C1 Bioconjugation Reaction (mAb + Linker-Payload) A2->C1 B1 Drug Payload B3 Linker-Payload Synthesis B1->B3 B2 Functionalized PEG3 Linker (e.g., NHS-PEG3-Maleimide) B2->B3 B3->C1 C2 Purification (e.g., SEC, HIC) C1->C2 C3 Characterization (e.g., DAR, Aggregation) C2->C3 C4 Final Antibody-Drug Conjugate (ADC) C3->C4

Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

The PEG3 spacer, while a relatively short linker, plays a significant and multifaceted role in the design and performance of bioconjugates. Its ability to enhance solubility, mitigate steric hindrance, and modulate pharmacokinetic properties makes it an invaluable tool for researchers and drug developers. The selection of a PEG3 spacer should be guided by the specific requirements of the application, including the nature of the biomolecule and the payload, as well as the desired in vivo behavior of the final conjugate. The experimental protocols and workflows provided in this guide offer a practical framework for the successful implementation of PEG3 spacer technology in the creation of next-generation therapeutics and research tools. As our understanding of the intricate interplay between linker chemistry and biological function continues to evolve, the rational design and application of short PEG spacers like PEG3 will undoubtedly contribute to the development of more effective and safer bioconjugates.

References

The C2 Linker in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the safety and efficacy of an ADC.[1] It must be stable enough to prevent premature drug release in systemic circulation while enabling efficient payload delivery to tumor cells.[1] This technical guide provides an in-depth exploration of the C2 linker, a fundamental two-carbon (ethylene) spacer unit, and its significance in the design and development of ADCs. While not a distinct class of linker itself, the C2 moiety is a common structural motif within both cleavable and non-cleavable linkers, influencing their physicochemical properties and overall performance.

The Structure and Function of the C2 Spacer in ADC Linkers

The C2 spacer, consisting of a -(CH2)2- unit, is a short and flexible alkyl chain that provides spatial separation between the antibody and the cytotoxic payload.[2] This separation is crucial for several reasons:

  • Reduced Steric Hindrance: The C2 spacer can alleviate steric clashes between the bulky antibody and the often-complex payload, which could otherwise interfere with antigen binding or the payload's cytotoxic activity.[2]

  • Modulation of Physicochemical Properties: The inclusion of a short alkyl chain like the C2 spacer can influence the overall hydrophobicity and solubility of the ADC. While longer alkyl chains can increase hydrophobicity and potentially lead to aggregation, a short C2 spacer generally has a minimal impact on these properties.[]

  • Influence on Stability and Payload Release: The nature of the spacer can impact the stability of the linker and the kinetics of payload release.[4] While the C2 spacer itself is chemically stable, its presence can affect the accessibility of a cleavable site to enzymes or its susceptibility to chemical cleavage conditions.

The C2 spacer is a component of various linker types, including both cleavable and non-cleavable systems.

C2 Spacers in Cleavable Linkers

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells. The C2 spacer can be incorporated into several types of cleavable linkers:

  • Peptide Linkers: In protease-cleavable linkers like the widely used valine-citrulline (Val-Cit) linker, a C2 spacer can be part of the connection to the self-immolative p-aminobenzyl carbamate (B1207046) (PABC) group, ensuring efficient payload release after enzymatic cleavage.

  • Hydrazone Linkers: These pH-sensitive linkers can incorporate a C2 spacer to connect the hydrazone bond to the payload.[5]

  • Disulfide Linkers: Redox-sensitive disulfide linkers can utilize a C2 spacer to position the disulfide bond for efficient reduction in the intracellular environment.[]

C2 Spacers in Non-Cleavable Linkers

Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload.[7] The C2 spacer can be found in non-cleavable linkers such as:

  • Thioether Linkers: Linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) form a stable thioether bond with cysteine residues on the antibody. While the core of SMCC is a cyclohexane (B81311) ring, ethylene (B1197577) glycol spacers are sometimes incorporated into non-cleavable linkers to enhance solubility.[7]

Quantitative Data on ADC Performance with C2-Containing Linkers

The following tables summarize quantitative data from preclinical studies on ADCs that utilize linkers incorporating short alkyl spacers, including the C2 moiety. Direct comparisons are challenging due to variations in experimental setups, but these data provide insights into the performance of such ADCs.

Table 1: In Vitro Plasma Stability of ADCs with Different Linker Chemistries

Linker TypeAntibody-PayloadPlasma SourceTime (hours)% Intact ADC / Half-life (t1/2)Reference
Val-Cit-PABCTrastuzumab-MMAEHuman144Stable, minimal drug release[8]
Thioether (SMCC)Trastuzumab-DM1Human-High stability[7]
DisulfideAnti-CD22-PBDMouse48t1/2 of approximately 24 hours[9]
HydrazoneGemtuzumab ozogamicinHuman-Less stable than peptide linkers[10]

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADCXenograft ModelDosing RegimenTumor Growth Inhibition (%)Survival BenefitReference
Trastuzumab-MMAU (Val-Gln linker)NCI-N87 (gastric)Single i.v. doseSignificant inhibitionIncreased survival vs. vehicle[11]
Anti-HER2 ADC (Val-Cit linker)NCI-N87 (gastric)Single i.v. doseDose-dependent tumor regressionSignificant survival advantage[12]
sdAb-DGN549DU145-PSMA (prostate)Single bolus doseSignificant tumor growth delay-[13]

Key Experimental Protocols

Detailed methodologies are crucial for the development and characterization of ADCs. Below are generalized protocols for key experiments.

Protocol 1: ADC Synthesis and Conjugation (Thiol-Maleimide Chemistry)

Objective: To conjugate a maleimide-functionalized drug-linker to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-activated drug-linker payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Incubate the mAb with a controlled molar excess of the reducing agent (e.g., TCEP) to partially reduce interchain disulfide bonds, exposing free thiol groups. The reaction is typically carried out at 37°C for 1-2 hours.

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker payload to the reduced antibody solution. The molar ratio of payload to antibody is critical for controlling the drug-to-antibody ratio (DAR). The reaction is typically performed at room temperature for 1-4 hours.

  • Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups and stop the conjugation reaction.

  • Purification: Purify the ADC from unconjugated payload, excess reagents, and aggregated antibody using size-exclusion chromatography (SEC) or other suitable purification methods.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma.

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA)

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).

  • Sample Processing: Process the samples to separate the ADC from plasma proteins or to extract the free payload. This can be done by methods like protein precipitation or immunocapture.[14][15]

  • Analysis:

    • Intact ADC Quantification: Measure the concentration of intact ADC at each time point using ELISA or LC-MS to determine the rate of degradation or payload loss.[14]

    • Free Payload Quantification: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[14]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the plasma half-life of the ADC.[10]

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical cancer model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • Purified ADC, vehicle control, and antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, antibody alone, ADC at different doses). Administer the treatments intravenously (i.v.) according to the planned dosing schedule (e.g., single dose or multiple doses).[11]

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week.[12]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or it can be continued to assess survival.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Generate Kaplan-Meier survival curves to analyze the survival benefit.[11]

Visualizing Key Concepts in ADC Development

The following diagrams illustrate fundamental processes and workflows in the development of ADCs containing C2 linkers.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_tumor_cell Tumor Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome 2. Trafficking Payload_Release Payload Release (Linker Cleavage or Antibody Degradation) Lysosome->Payload_Release 3. Processing Cytotoxicity Payload Exerts Cytotoxicity Payload_Release->Cytotoxicity 4. Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Characterization_Workflow start ADC Synthesis & Purification dar DAR Determination (HIC, MS) start->dar purity Purity & Aggregation (SEC) start->purity efficacy In Vivo Efficacy (Xenograft Model) dar->efficacy stability In Vitro Plasma Stability Assay purity->stability stability->efficacy end Candidate Selection efficacy->end

Caption: A typical experimental workflow for ADC characterization.

Linker_Components_Relationship Linker ADC Linker Antibody_Attachment Antibody Attachment Site (e.g., Maleimide for Cys) Linker->Antibody_Attachment Spacer Spacer Unit (e.g., C2 Ethylene) Linker->Spacer Cleavage_Site Cleavage/Release Mechanism (Cleavable or Non-Cleavable) Linker->Cleavage_Site Payload_Attachment Payload Attachment Site Linker->Payload_Attachment

Caption: Logical relationship of components within an ADC linker.

Conclusion

The C2 linker, or more accurately, the C2 spacer, represents a fundamental building block in the design of sophisticated ADC linkers. Its inclusion can subtly yet significantly influence the overall properties of an ADC, including its stability, solubility, and therapeutic efficacy. A thorough understanding of how short alkyl spacers like the C2 moiety impact ADC performance is crucial for the rational design of next-generation cancer therapeutics. The experimental protocols and characterization workflows outlined in this guide provide a framework for researchers to evaluate the role of the C2 spacer and other linker components in their ADC development programs, ultimately contributing to the creation of safer and more effective treatments for cancer patients.

References

An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a widely used method for the covalent modification of proteins and other biomolecules. A thorough understanding of the reaction mechanism, influencing factors, and potential side reactions is crucial for successful and reproducible bioconjugation.

Core Principles of NHS Ester Chemistry

N-hydroxysuccinimide esters are highly reactive compounds designed to form stable amide bonds with primary amino groups present on proteins.[1][2] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues. The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently releases the N-hydroxysuccinimide leaving group, resulting in a stable amide bond.[3]

The efficiency of this labeling reaction is critically dependent on several factors, most notably pH. A competing reaction, the hydrolysis of the NHS ester, where it reacts with water, can significantly reduce the yield of the desired protein conjugate.[3][4]

Reaction Mechanism and the Influence of pH

The reaction of NHS esters with amines is strongly pH-dependent.[5][6] At low pH, the primary amino groups on the protein are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[5][7] As the pH increases, more amino groups become deprotonated (-NH2) and available for reaction. However, at higher pH, the rate of hydrolysis of the NHS ester also increases significantly, which competes with the aminolysis (the desired reaction with the amine).[7] The optimal pH for most NHS ester labeling reactions is between 7.2 and 8.5.[7]

dot

NHS_Ester_Reaction_Mechanism cluster_pH Reaction Conditions Protein Protein-NH₂ (Primary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Protein->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester Label-CO-O-NHS (NHS Ester) NHS_Ester->Tetrahedral_Intermediate Hydrolyzed_Ester Label-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis H2O H₂O (Water) H2O->Hydrolyzed_Ester Labeled_Protein Protein-NH-CO-Label (Stable Amide Bond) Tetrahedral_Intermediate->Labeled_Protein Aminolysis NHS N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS Optimal_pH Optimal pH (7.2 - 8.5) High_pH High pH (> 8.5)

Caption: NHS ester reaction with a primary amine and the competing hydrolysis.

Quantitative Data Summary

For successful and reproducible protein labeling, it is essential to consider the quantitative aspects of the reaction. The following tables summarize key parameters.

Table 1: pH Influence on NHS Ester Reactivity and Stability
pH RangeEffect on Primary AminesNHS Ester Hydrolysis RateOverall Labeling Efficiency
< 7.0Mostly protonated (-NH3+), low reactivitySlowLow
7.2 - 8.5Optimal balance of deprotonated amines and ester stabilityModerateHigh (Optimal Range)[7]
> 8.5Mostly deprotonated (-NH2), high reactivityRapidDecreased due to hydrolysis[5]
Table 2: Half-life of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes

Experimental Protocols

The following sections provide detailed methodologies for protein labeling with NHS esters.

Materials and Reagents
  • Protein of interest (in an amine-free buffer)

  • NHS ester labeling reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]

  • Reaction Buffer: 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or 0.1 M HEPES, pH 7.2-8.5[8]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification column (e.g., gel filtration, desalting column)[8][9]

Note: Avoid buffers containing primary amines, such as Tris or glycine, in the labeling reaction as they will compete with the protein for reaction with the NHS ester.[7][10]

General Protein Labeling Protocol
  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[5] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[7]

  • NHS Ester Solution Preparation:

    • Allow the NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[7][8] Do not store NHS esters in aqueous solutions.[7]

  • Labeling Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point, though the optimal ratio should be determined empirically.[11]

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.[7] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[7]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purification of the Labeled Protein:

    • Remove the unreacted NHS ester, the NHS leaving group, and other small molecules by passing the reaction mixture through a desalting or gel filtration column.[6][8]

dot

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) C 3. Mix Protein and NHS Ester (5-20x molar excess of ester) A->C B 2. Prepare NHS Ester Stock (Anhydrous DMSO or DMF) B->C D 4. Incubate Reaction (0.5-4h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Optional) (Tris or Glycine buffer) D->E F 6. Purify Labeled Protein (Gel filtration / Desalting) D->F If not quenching E->F G 7. Characterize Conjugate (e.g., Degree of Labeling) F->G H 8. Store Labeled Protein (-20°C or -80°C, protect from light) G->H

Caption: A typical experimental workflow for protein labeling with NHS esters.

Troubleshooting Common Issues

Low Labeling Efficiency
  • Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[7]

  • Check Reagent Quality: Use fresh, high-quality anhydrous DMSO or DMF.[7] Ensure the NHS ester has been stored properly and is not expired.[7]

  • Increase Reactant Concentrations: If possible, increase the concentration of the protein and/or the molar excess of the NHS ester.[7]

  • Optimize Incubation Time and Temperature: If hydrolysis is suspected, perform the reaction at 4°C overnight.[7]

Protein Precipitation
  • Excessive Labeling: Over-modification of the protein can alter its physicochemical properties, leading to aggregation.[11] Reduce the molar excess of the NHS ester in the reaction.

  • Hydrophobic Labels: Labeling with highly hydrophobic molecules can cause the protein to precipitate.[11] Consider using a more hydrophilic linker if available.

Potential Side Reactions

While NHS esters are highly reactive towards primary amines, they can exhibit some reactivity with other nucleophilic amino acid side chains, although this is generally less efficient.[10]

  • Hydroxyl Groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.[10]

  • Sulfhydryl Groups: Cysteine residues can form thioesters, which are less stable than the amide bond.[10]

  • Imidazole (B134444) Groups: The imidazole ring of histidine can also show some reactivity.[10]

A recently identified side-reaction involves the ring-opening of the succinimide (B58015) ring by a second nucleophilic attack, leading to unintended and potentially unstable linkages.[12] It is important to be aware of these potential side reactions, especially when a high degree of labeling is desired or when the primary amines are not readily accessible.

Storage and Stability of Labeled Proteins

For long-term storage, it is recommended to store the purified labeled protein at -20°C or -80°C.[2] To avoid damage from repeated freeze-thaw cycles, it is advisable to store the conjugate in single-use aliquots. If the label is fluorescent, protect the stored protein from light. The stability of the amide bond formed is generally high, but extremes of pH should be avoided in the storage buffer to prevent hydrolysis.[2] A pH range of 6.5-7.5 is generally recommended for storage.[2]

References

An In-depth Technical Guide to Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of non-cleavable linkers used in the development of Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism, chemistry, and application of these critical ADC components.

Introduction to Non-Cleavable Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker connecting these two components is crucial for the overall stability, efficacy, and safety of the ADC.[1] Linkers are broadly classified into two categories: cleavable and non-cleavable.[2]

Non-cleavable linkers are characterized by the absence of a specific chemical or enzymatic cleavage site. They form a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug from an ADC employing a non-cleavable linker is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][3] This mechanism offers distinct advantages, most notably high plasma stability, which can lead to an improved therapeutic window and reduced off-target toxicity.[1][][5]

Mechanism of Action

The therapeutic action of an ADC with a non-cleavable linker is a multi-step process that relies on the biological machinery of the target cell.

  • Binding and Internalization : The ADC circulates in the bloodstream and binds specifically to the target antigen on the surface of a cancer cell.

  • Endocytosis : Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][6]

  • Lysosomal Trafficking : The internalized vesicle traffics to and fuses with a lysosome.

  • Proteolytic Degradation : Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids.[5][7]

  • Payload Release : This degradation process liberates the payload, which remains attached to the linker and the specific amino acid (e.g., lysine (B10760008) or cysteine) to which it was originally conjugated.[6]

  • Cytotoxic Effect : The resulting payload-linker-amino acid catabolite then exerts its cytotoxic effect, leading to cell death.[8]

A key characteristic of this mechanism is that the final active catabolite is typically charged and membrane-impermeable.[7][9] This prevents the toxin from diffusing out of the target cell to kill neighboring, potentially healthy, antigen-negative cells—a phenomenon known as the "bystander effect."[7] While this enhances safety, it makes the ADC's efficacy highly dependent on homogeneous antigen expression within the tumor.[7][10]

ADC_Mechanism A ADC in Circulation B Binding to Target Antigen on Cancer Cell A->B C Receptor-Mediated Internalization (Endocytosis) B->C 1 D Trafficking to Lysosome C->D E Lysosomal Degradation of Antibody D->E 3 F Release of Payload-Linker- Amino Acid Catabolite E->F G Cytotoxic Action (e.g., Mitotic Arrest) F->G 5 H Target Cell Death G->H

Mechanism of action for an ADC with a non-cleavable linker.

Common Non-Cleavable Linker Chemistries and Examples

The two most prevalent types of non-cleavable linkers are based on thioether and amide bonds.[2][]

Thioether Linkers

Thioether bonds are commonly formed through the reaction of a maleimide (B117702) group on the linker with a sulfhydryl group from a cysteine residue on the antibody.[5] A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1][2] The cyclohexane (B81311) ring in SMCC provides steric hindrance that increases the stability of the resulting thioether bond.[3][5]

Another common maleimide-based linker is maleimidocaproyl (MC) .[1]

  • Ado-trastuzumab emtansine (T-DM1, Kadcyla®) : This FDA-approved ADC is a prime example of a non-cleavable linker application. It uses the SMCC linker to conjugate the cytotoxic maytansinoid derivative DM1 to lysine residues of the anti-HER2 antibody trastuzumab.[2][8][11] T-DM1 is used to treat HER2-positive breast cancer.[11][12]

  • Belantamab mafodotin (Blenrep®) : This ADC targets B-cell maturation antigen (BCMA) and employs a non-cleavable maleimidocaproyl (MC) linker to attach the auristatin payload, MMAF, to cysteine residues.

Amide Linkers

Amide bonds are formed by reacting an activated ester on the linker, such as an N-hydroxysuccinimide (NHS) ester, with the amine group of a lysine residue on the antibody. This chemistry is utilized in the production of T-DM1, where the NHS-ester end of SMCC reacts with trastuzumab's lysines.[11]

Quantitative Data Summary

The primary advantage of non-cleavable linkers is their enhanced stability, which translates to a better safety profile.

Table 1: Examples of Marketed ADCs with Non-Cleavable Linkers

ADC Name Brand Name Target Antigen Linker Chemistry Payload Indication
Ado-trastuzumab emtansine Kadcyla® HER2 SMCC (Thioether) DM1 (Maytansinoid) HER2-Positive Breast Cancer[2][8][11]

| Belantamab mafodotin | Blenrep® | BCMA | MC (Maleimidocaproyl) | MMAF (Auristatin) | Multiple Myeloma[1] |

Table 2: Comparative Clinical Safety Data: Cleavable vs. Non-Cleavable Linkers

Parameter Cleavable Linker ADCs Non-Cleavable Linker ADCs Key Finding
Grade ≥3 Adverse Events 47% 34% Patients receiving ADCs with non-cleavable linkers experienced significantly fewer severe adverse events.[13][14]
Grade ≥3 Neutropenia Higher Incidence Lower Incidence A significant difference favoring non-cleavable linkers was observed.[14]
Grade ≥3 Anemia Higher Incidence Lower Incidence A significant difference favoring non-cleavable linkers was observed.[14]

Data summarized from meta-analyses of clinical trials involving commercially available ADCs.[13][14]

In the pivotal EMILIA phase III trial, T-DM1 demonstrated superior efficacy and a better safety profile compared to the combination of lapatinib (B449) and capecitabine (B1668275) in patients with HER2-positive metastatic breast cancer, significantly improving progression-free and overall survival.[11][15]

Experimental Protocols

The following are generalized protocols illustrating the key steps in creating and evaluating an ADC with a non-cleavable linker.

Protocol 1: Conjugation via Lysine Residues (e.g., SMCC-type linker)

This protocol describes the conjugation of a drug to an antibody via surface-accessible lysine residues.

  • Linker-Payload Activation : If not already present, the cytotoxic payload is first derivatized with a bifunctional linker like SMCC, which contains an NHS ester and a maleimide group.

  • Antibody Preparation : The monoclonal antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction : The NHS-ester-containing linker-payload is added to the antibody solution at a specific molar excess to achieve the desired drug-to-antibody ratio (DAR). The reaction is typically incubated for 2-4 hours at room temperature or 4°C. The NHS ester reacts with the primary amines of lysine residues on the antibody to form a stable amide bond.

  • Purification : The resulting ADC is purified from unconjugated linker-payload and other reagents. This is commonly achieved using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization : The purified ADC is characterized to determine its concentration, aggregation state (by SEC), and average DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry).

Lysine_Conjugation_Workflow A Prepare Antibody in Buffer (pH 7.4) C Combine Antibody and Linker-Payload (Molar Excess) A->C B Prepare NHS-Ester Linker-Payload B->C D Incubate 2-4h (Amide Bond Formation) C->D E Purify ADC via Size Exclusion Chromatography D->E F Characterize ADC (Concentration, DAR, Purity) E->F

Workflow for ADC conjugation via lysine residues.
Protocol 2: In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADC against cancer cell lines.

  • Cell Seeding : Target (antigen-positive) and non-target (antigen-negative) cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment : A serial dilution of the ADC, unconjugated antibody, and free payload is prepared. The cell culture medium is replaced with medium containing the various concentrations of the test articles.

  • Incubation : The plates are incubated for a period of 3-5 days under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment : Cell viability is measured using a suitable assay, such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis : The results are normalized to untreated control wells. A dose-response curve is plotted, and the half-maximal inhibitory concentration (IC₅₀) is calculated for each compound to determine its potency.

Advantages and Limitations

Advantages:

  • High Plasma Stability : The stable covalent bond minimizes premature payload release in circulation, leading to a wider therapeutic window and reduced systemic toxicity.[1][][11] Clinical meta-analyses confirm that ADCs with non-cleavable linkers are associated with a lower incidence of severe adverse events compared to those with cleavable linkers.[13][14]

  • Improved Pharmacokinetics : The stability of the ADC allows for pharmacokinetics that are largely governed by the antibody, ensuring longer circulation times and better tumor accumulation.

  • Reduced Off-Target Toxicity : By confining the payload to antigen-positive cells, non-cleavable linkers can significantly reduce damage to healthy tissues.[]

Limitations:

  • No Bystander Effect : The charged nature of the released catabolite prevents it from killing adjacent antigen-negative tumor cells, which can be a disadvantage in treating heterogeneous tumors.[7][9]

  • Dependence on Payload Potency : The payload must retain its cytotoxic activity after being modified with the linker and an amino acid.[5] Some payloads, like MMAE, are not suitable for non-cleavable strategies as they lose potency.[5]

  • Requirement for Internalization and Degradation : The efficacy of the ADC is entirely dependent on efficient internalization and lysosomal processing, which can vary between different cell types and targets.

Conclusion

Non-cleavable linkers are a cornerstone of modern ADC design, offering a robust strategy for developing highly stable and well-tolerated targeted cancer therapies. The clinical success of Ado-trastuzumab emtansine (Kadcyla®) validates this approach, demonstrating that maximizing stability can lead to a superior therapeutic index.[11] While the absence of a bystander effect presents a limitation for certain tumor types, the enhanced safety profile makes non-cleavable linkers an invaluable tool in the ADC field. Future research will likely focus on novel conjugation strategies and payloads optimized for release via antibody degradation to further expand the applicability of this important linker class.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using NHPI-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of Antibody-Drug Conjugates (ADCs) utilizing the non-cleavable linker, NHPI-PEG3-C2-NHS ester. This linker is designed for conjugating a cytotoxic payload to a monoclonal antibody (mAb) through a stable amide bond with lysine (B10760008) residues.

The this compound incorporates a 3-unit polyethylene (B3416737) glycol (PEG) spacer to enhance the hydrophilicity of the resulting ADC. This can lead to improved solubility, reduced aggregation, and favorable pharmacokinetic properties.[1] The N-Hydroxysuccinimide (NHS) ester group provides a highly efficient method for reaction with the primary amines of lysine residues on the antibody surface, forming a stable amide linkage.[] As a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody following internalization into the target cell.[3][4][5][6]

Core Principles and Advantages

FeatureAdvantage in ADC Synthesis
Non-Cleavable Linker Enhanced plasma stability, potentially leading to an improved therapeutic window and reduced off-target toxicity.[4][5][6]
PEG3 Spacer Increases hydrophilicity, which can mitigate aggregation, improve in vivo stability, and enhance overall therapeutic profile.
NHS Ester Chemistry Provides a reliable and well-established method for conjugation to lysine residues on antibodies, forming stable amide bonds.[]

Experimental Protocols

Preparation of the Drug-Linker Moiety

Prior to conjugation with the antibody, the cytotoxic payload must be functionalized with the this compound. This typically involves a reaction between a payload containing a suitable reactive group (e.g., an amine) and the NHS ester end of the linker. The specifics of this synthesis are dependent on the payload's chemical structure and are beyond the scope of this general protocol. It is crucial to purify the drug-linker conjugate before proceeding.

Antibody Preparation

For successful conjugation, the antibody must be in a buffer free of primary amines (e.g., Tris) that would compete with the lysine residues for reaction with the NHS ester.

  • Materials:

    • Monoclonal antibody (mAb)

    • Phosphate-buffered saline (PBS), pH 7.2-8.5

    • Amicon® Ultra centrifugal filter units or similar for buffer exchange

  • Protocol:

    • If the antibody solution contains primary amines or other interfering substances, perform a buffer exchange into PBS (pH 7.2-8.5).

    • Concentrate the antibody to a final concentration of 2-10 mg/mL.

    • Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm.

ADC Synthesis: Conjugation of Drug-NHPI-PEG3-C2 to the Antibody

This protocol outlines the conjugation of the pre-prepared drug-linker moiety to the antibody. The molar ratio of the drug-linker to the antibody is a critical parameter that will determine the final drug-to-antibody ratio (DAR). Optimization of this ratio is highly recommended.

  • Materials:

    • Prepared monoclonal antibody in PBS (pH 7.2-8.5)

    • Drug-NHPI-PEG3-C2-NHS ester, dissolved in an anhydrous organic solvent like DMSO or DMF

    • Quenching solution: 1M Tris-HCl, pH 8.0 or 1M glycine

  • Protocol:

    • Bring the antibody solution to room temperature.

    • Prepare a stock solution of the Drug-NHPI-PEG3-C2-NHS ester in DMSO or DMF (e.g., 10 mM). This should be prepared immediately before use as NHS esters are susceptible to hydrolysis.

    • Add the desired molar excess of the drug-linker solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

    • To stop the reaction, add a quenching solution to a final concentration of 50-100 mM to react with any remaining NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

Table 1: Representative Molar Ratios for Target DAR

Molar Excess of Drug-LinkerExpected Average DAR
5:12-3
10:13-4
20:14-6

Note: These are starting recommendations. The optimal molar ratio will depend on the specific antibody and reaction conditions and should be determined empirically.

Purification of the ADC

Purification is essential to remove unconjugated drug-linker molecules, aggregates, and residual quenching reagents. Size Exclusion Chromatography (SEC) is a common and effective method.

  • Materials:

    • Crude ADC reaction mixture

    • Size exclusion chromatography column (e.g., Sephadex® G-25, Superdex® 200)

    • Elution buffer (e.g., PBS, pH 7.4)

  • Protocol:

    • Equilibrate the SEC column with the elution buffer.

    • Load the crude ADC reaction mixture onto the column.

    • Elute the ADC with the appropriate buffer. The ADC will typically elute in the initial fractions, while smaller molecules like the unconjugated drug-linker will have a longer retention time.

    • Collect fractions and monitor the protein concentration (A280).

    • Pool the fractions containing the purified ADC.

Characterization of the ADC

Thorough characterization is crucial to ensure the quality and consistency of the synthesized ADC.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the payload typically increases the hydrophobicity of the antibody.[7][8] This allows for the determination of the distribution of different DAR species.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry of the intact or reduced ADC can provide a precise measurement of the mass of the conjugate, from which the average DAR can be calculated.[9][10]

  • Analysis of Aggregates:

    • Size Exclusion Chromatography (SEC): SEC can be used to quantify the percentage of high molecular weight species (aggregates) in the final ADC product.[][12][13][14][15]

  • Purity and Identity:

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.

    • Mass Spectrometry: Can confirm the identity and integrity of the light and heavy chains of the antibody post-conjugation.

Visualized Workflows and Pathways

ADC_Synthesis_Workflow ADC Synthesis and Purification Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody buffer_exchange Buffer Exchange (amine-free buffer) mAb->buffer_exchange drug_linker Drug-NHPI-PEG3-C2-NHS ester dissolution Dissolve in DMSO/DMF drug_linker->dissolution conjugation Conjugation Reaction (pH 7.2-8.5) buffer_exchange->conjugation dissolution->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching sec Size Exclusion Chromatography (SEC) quenching->sec final_adc Purified ADC sec->final_adc hic Hydrophobic Interaction Chromatography (HIC) lcms LC-MS Analysis final_adc->hic final_adc->lcms Non_Cleavable_ADC_MoA Mechanism of Action of a Non-Cleavable ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments adc ADC in Circulation target_cell Target Cancer Cell adc->target_cell Binding endosome Endosome target_cell->endosome Internalization (Endocytosis) antigen Target Antigen lysosome Lysosome endosome->lysosome Trafficking degradation Antibody Degradation lysosome->degradation payload_release Release of Payload-Linker-Amino Acid degradation->payload_release cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption, DNA Damage) payload_release->cytotoxicity

References

Application Note: A Practical Guide to Calculating Molar Excess for Amine-Reactive Labeling using NHPI-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, antibody-drug conjugate (ADC) development, and protein modification.

Introduction: N-Succinimidyl (NHS) esters are widely utilized reagents for the covalent modification of proteins, antibodies, and other biomolecules. These reagents react efficiently with primary amines, such as the side chain of lysine (B10760008) residues, under physiological to slightly alkaline conditions to form stable amide bonds. The extent of this modification, or the degree of labeling (DOL), is a critical parameter that can significantly impact the functionality of the resulting conjugate. Controlling the DOL is achieved by carefully adjusting the molar excess of the NHS ester relative to the biomolecule.

This application note provides a detailed protocol for calculating and applying the appropriate molar excess of NHPI-PEG3-C2-NHS ester for typical bioconjugation reactions. While the exact molecular weight of the specific this compound must be obtained from the manufacturer's certificate of analysis, the principles and protocols described herein are broadly applicable.

Principle of Molar Excess Calculation

The molar excess is the ratio of the moles of the labeling reagent (this compound) to the moles of the target biomolecule (e.g., an antibody). A higher molar excess will generally lead to a higher degree of labeling. The optimal molar excess is application-dependent and must be determined empirically. For instance, attaching a therapeutic payload to an antibody may require a different DOL than attaching a fluorescent dye for imaging.

The fundamental calculation relies on the following formula:

Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Biomolecule (mg) / MW of Biomolecule (kDa)) x (MW of NHS Ester (kDa))

Data Presentation: Recommended Molar Excess and Example Calculation

The selection of an appropriate molar excess is a crucial starting point for optimizing a conjugation reaction. The following table provides general recommendations for labeling antibodies.

Application Target Biomolecule Recommended Starting Molar Excess Expected Degree of Labeling (DOL)
Fluorescent Labeling / ImmunoassaysAntibody (IgG)5 - 15 fold2 - 6
Antibody-Drug Conjugate (ADC) DevelopmentAntibody (IgG)3 - 10 fold2 - 4
Biotinylation for Affinity PurificationAntibody (IgG)10 - 20 fold4 - 8
PEGylation for Improved PharmacokineticsProtein2 - 10 fold1 - 3

Table 1: Recommended Starting Molar Excess for Various Applications. These ranges are starting points and may require optimization based on the specific biomolecule and reagent.

The following table provides a worked example for calculating the mass of this compound required for a typical antibody labeling reaction.

Parameter Value Description
Mass of Antibody (m_Ab)5 mgThe starting amount of the antibody to be labeled.
Molecular Weight of Antibody (MW_Ab)150 kDaA typical molecular weight for an IgG antibody.
Desired Molar Excess10-foldThe desired molar ratio of NHS ester to antibody.
Molecular Weight of this compound (MW_NHS) 0.55 kDa (550 g/mol ) *The molecular weight of the labeling reagent.
Calculated Mass of NHS Ester (m_NHS) 0.183 mg The final mass of the NHS ester to be added to the reaction.

Table 2: Example Calculation for a 10-fold Molar Excess. *Note: The molecular weight of this compound is an estimate for this example. Always use the exact molecular weight provided by the supplier.

Experimental Protocol

This protocol outlines the steps for a typical conjugation reaction involving an antibody and this compound.

3.1. Materials and Reagents:

  • Antibody or protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column, size-exclusion chromatography)

3.2. Step-by-Step Procedure:

  • Preparation of Biomolecule:

    • Dissolve the antibody or protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Preparation of NHS Ester Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvent and cap the vial tightly when not in use.

  • Calculation of NHS Ester Volume:

    • Using the formula from Section 1 and the example in Table 2, calculate the required mass of the NHS ester.

    • Calculate the volume of the NHS ester stock solution to add to the reaction: Volume of NHS Stock (µL) = (Calculated Mass of NHS Ester (mg) / Concentration of NHS Stock (mg/mL)) x 1000

  • Conjugation Reaction:

    • Add the calculated volume of the NHS ester stock solution to the biomolecule solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted NHS ester and byproducts by running the reaction mixture through a desalting column or other appropriate purification method (e.g., SEC, dialysis).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the calculation and experimental workflow for the conjugation of a biomolecule with this compound.

G cluster_prep 1. Reagent Preparation cluster_calc 2. Molar Excess Calculation cluster_reaction 3. Conjugation & Purification A Prepare Biomolecule in Amine-Free Buffer (e.g., PBS, pH 8.0) G Add Calculated Volume of NHS Ester to Biomolecule A->G B Prepare NHS Ester Stock Solution (e.g., 10 mg/mL in DMSO) B->G C Determine Mass & MW of Biomolecule F Calculate Required Mass of NHS Ester C->F D Determine MW of This compound D->F E Select Desired Molar Excess E->F F->G H Incubate (1-2h at RT) G->H I Quench Reaction (e.g., 1M Tris) H->I J Purify Conjugate (e.g., Desalting Column) I->J K Characterize Conjugate (e.g., DOL measurement) J->K

Figure 1: Workflow for calculating molar excess and performing the conjugation reaction.

Conclusion

The successful conjugation of biomolecules using this compound is highly dependent on the careful control of the reaction stoichiometry. By following this protocol for calculating the molar excess and performing the conjugation reaction, researchers can achieve a more consistent and reproducible degree of labeling. It is essential to start with the recommended molar excess ranges and then optimize the conditions for the specific application and biomolecules being used. Always refer to the manufacturer's data sheet for the precise molecular weight of the labeling reagent.

Application Notes and Protocols for the Purification of NHPI-PEG3-C2-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of NHPI-PEG3-C2-NHS ester conjugates. N-Hydroxysuccinimide (NHS) esters are widely used for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), where the NHPI-PEG3-C2 moiety can serve as a linker.[1] Due to the inherent instability of the NHS ester group, which is susceptible to hydrolysis, a robust purification strategy is critical to ensure the quality, efficacy, and reproducibility of the final conjugate.[2][3]

Overview of this compound and its Purification

The this compound is a chemical linker containing a N-Hydroxyphthalimide (NHPI) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, a C2 alkyl chain, and a terminal N-Hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that forms stable amide bonds with primary amines on biomolecules, such as the lysine (B10760008) residues on antibodies, under mild conditions.[][]

Purification is essential to remove unreacted starting materials, byproducts of the synthesis, and any hydrolyzed ester. Common impurities include the free carboxylic acid (NHPI-PEG3-C2-COOH), free N-Hydroxysuccinimide (NHS), and any coupling reagents (e.g., dicyclohexylurea if DCC is used).[6] The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the conjugate.

Key Purification Techniques

Several chromatographic techniques are suitable for the purification of NHS ester conjugates. The selection of the optimal method will depend on the specific properties of the target molecule.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying NHS esters, offering high resolution.[7] A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. It is crucial to use anhydrous solvents and to process the collected fractions promptly to prevent hydrolysis.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[8] This method is particularly useful for purifying protein or antibody conjugates from smaller molecules like unreacted PEG linkers and NHS.[8]

  • Silica (B1680970) Gel Chromatography: While less common for highly polar molecules and prone to causing hydrolysis if not performed under strictly anhydrous conditions, silica gel chromatography can be used for less polar NHS ester derivatives.

  • Precipitation/Crystallization: This method can be effective for obtaining highly pure material if the NHS ester is crystalline and sparingly soluble in a specific solvent system.[3] Adding the crude product dissolved in a minimal amount of a good solvent to a large volume of a poor solvent (an anti-solvent) can induce precipitation of the pure product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of NHS ester conjugates, based on literature for analogous compounds. Actual results for this compound may vary.

ParameterRP-HPLCSize-Exclusion Chromatography (for protein conjugates)Precipitation
Purity (%) >95%>98% (for the conjugate)>90%
Typical Yield (%) 60-80%80-95%70-90%
Key Advantages High resolution, excellent for removing closely related impurities.Gentle, preserves protein integrity, efficient removal of small molecules.Scalable, cost-effective.
Key Disadvantages Potential for on-column hydrolysis, requires specialized equipment.Lower resolution for impurities of similar size.May not remove all closely related impurities, requires a crystalline product.

Experimental Protocols

General Handling and Storage of NHS Esters

NHS esters are moisture-sensitive.[2] All glassware should be dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous solvents should be used throughout the purification process. Purified this compound should be stored under an inert atmosphere at -20°C or below with a desiccant.[9][10] It is recommended to aliquot the compound to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[9]

Protocol for Purification by RP-HPLC
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or DMF).

    • Inject the sample onto the column equilibrated with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm and 260 nm).

    • Collect the fractions corresponding to the main product peak.

    • Immediately freeze the collected fractions and lyophilize to remove the solvents.

    • Store the purified product under an inert atmosphere at low temperature.

Protocol for Purity Assessment by LC-MS
  • Column: A suitable analytical C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Procedure:

    • Prepare a dilute solution of the purified product in acetonitrile.

    • Inject a small volume (e.g., 1-5 µL) onto the LC-MS system.

    • Run a fast gradient to elute the compound.

    • Analyze the resulting mass spectrum to confirm the molecular weight of the this compound and to identify any impurities.

Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude Crude this compound Dissolution Dissolve in Anhydrous Solvent Crude->Dissolution HPLC RP-HPLC Purification Dissolution->HPLC Fraction Collect Pure Fractions HPLC->Fraction Lyophilization Lyophilize Immediately Fraction->Lyophilization Pure Purified this compound Lyophilization->Pure LCMS LC-MS Analysis Pure->LCMS Purity Assess Purity (>95%) LCMS->Purity

Caption: Workflow for the purification and analysis of this compound.

General Signaling Pathway for ADC Action

G cluster_binding Cellular Binding and Internalization cluster_release Drug Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (with NHPI-PEG3-C2 Linker) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome/Lysosome Internalization->Endosome Degradation Antibody Degradation Endosome->Degradation Drug Active Drug Release Degradation->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Action Apoptosis Apoptosis/Cell Death Target->Apoptosis

Caption: Generalized pathway of an ADC utilizing a non-cleavable linker.

References

Application Notes and Protocols for NHPI-PEG3-C2-NHS Ester in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. NHPI-PEG3-C2-NHS ester is a non-cleavable linker that provides a stable connection between the antibody and the drug. This application note details the use of this compound in the development of ADCs for targeted therapy, providing protocols for synthesis, characterization, and evaluation.

The N-Hydroxysuccinimide (NHS) ester functional group of this linker reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of monoclonal antibodies, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and biocompatibility of the resulting ADC. As a non-cleavable linker, this compound ensures that the cytotoxic payload is released only upon the complete degradation of the antibody within the target cancer cell, thereby reducing off-target toxicity.

While specific quantitative data for ADCs synthesized using the exact this compound linker is not extensively available in public literature, this document provides a comprehensive guide based on established principles and protocols for similar non-cleavable PEGylated linkers in ADC development. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.

Data Presentation

Quantitative data from ADC characterization and evaluation are crucial for assessing its potential as a therapeutic agent. Below are examples of how such data can be structured.

Table 1: Characterization of an Exemplary ADC Synthesized with a Non-Cleavable PEGylated NHS Ester Linker

ParameterResultMethod
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity >95%Size Exclusion Chromatography (SEC)
Endotoxin (B1171834) Level <0.5 EU/mgLimulus Amebocyte Lysate (LAL) Assay
Binding Affinity (KD) 1.2 nMSurface Plasmon Resonance (SPR)

Table 2: In Vitro Cytotoxicity of an Exemplary ADC

Cell LineAntigen ExpressionIC50 (nM) of ADCIC50 (nM) of Free Drug
Cancer Cell Line A High5.20.1
Cancer Cell Line B Low>10000.2
Normal Cell Line C Negative>10000.5

Table 3: In Vivo Efficacy of an Exemplary ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
Unconjugated Antibody 1015
ADC 585
ADC 1095

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of ADCs.

Protocol 1: Synthesis of Antibody-Drug Conjugate

This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody using this compound.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound linker-payload construct

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: PBS, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., SEC or Protein A)

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the reaction buffer (PBS, pH 8.0-8.5). Adjust the mAb concentration to 5-10 mg/mL.

  • Linker-Payload Preparation: Dissolve the this compound linker-payload construct in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add the linker-payload solution to the antibody solution at a molar excess (e.g., 5-10 fold) to the antibody. The final concentration of DMSO in the reaction mixture should be less than 10% (v/v).

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC using a pre-equilibrated purification column to remove unconjugated linker-payload and other impurities.

  • Characterization: Characterize the purified ADC for DAR, purity, and endotoxin levels as described in the subsequent protocols.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.

Materials:

  • Purified ADC sample

  • HIC column

  • HIC mobile phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of each species × Number of drugs in that species) / Σ (Total Peak Area)

Protocol 3: In Vitro Cytotoxicity Assay

This protocol uses a colorimetric assay (e.g., MTT or XTT) to determine the cytotoxic activity of the ADC on cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic payload

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a suitable software.

Visualizations

Diagrams illustrating key processes in ADC development and mechanism of action.

ADC_Synthesis_Workflow mAb Monoclonal Antibody conjugation Conjugation Reaction (pH 8.0-8.5) mAb->conjugation linker_payload NHPI-PEG3-C2-NHS Linker-Payload linker_payload->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Purification (SEC/Protein A) quenching->purification adc Purified ADC purification->adc

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Payload_Signaling_Pathway cluster_tubulin Tubulin Inhibitor Payload cluster_dna DNA Damaging Agent Payload Tubulin Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin DNA DNA DNA_Damage DNA Damage (e.g., Cross-linking, Strand Breaks) DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_DNA Apoptosis Cell_Cycle_Arrest->Apoptosis_DNA

Caption: Signaling pathways affected by common ADC payloads.

Application Notes and Protocols for NHPI-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHPI-PEG3-C2-NHS ester is a chemical compound primarily utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its structure comprises three key components: an N-Hydroxyphthalimide (NHPI) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. While the NHS ester provides a reactive group for conjugation to primary amines on biomolecules, the PEG spacer enhances solubility and reduces aggregation. The NHPI moiety's potential intrinsic fluorescence has been a subject of interest, although its primary documented application is not as a fluorescent label.

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in bioconjugation, with a focus on the protocols for labeling proteins and calculating the degree of labeling.

Data Presentation

Due to the limited availability of specific quantitative data on the fluorescent properties of NHPI-PEG3-C2-conjugates in publicly accessible literature, a detailed table of photophysical properties cannot be provided at this time. Researchers are advised to experimentally determine the excitation and emission maxima, quantum yield, and extinction coefficient for their specific conjugate.

However, for the crucial aspect of bioconjugation, the following table outlines the key chemical and physical properties of the this compound linker itself.

PropertyValueReference
Molecular Formula C21H24N2O10[1]
Molecular Weight 464.43 g/mol [1]
Purity >90%[1]
CAS Number 2101206-14-6[1]
Storage Store at -20°C with desiccant[2]
Reactivity Reacts with primary amines[2][3]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[3][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform buffer exchange into the Conjugation Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in Conjugation Buffer.[3]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/mL. Vortex to ensure complete dissolution. Do not store the reconstituted reagent.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A molar excess of 8-20 fold is a common starting point for optimization.[3]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS or another suitable storage buffer.

    • Collect the fractions containing the labeled protein.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of linker molecules conjugated per protein molecule, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the NHPI moiety (A_max). Note: The specific A_max for the NHPI-PEG3-C2 conjugate needs to be experimentally determined.

    • Use a spectrophotometer with a 1 cm pathlength cuvette.

  • Calculate the Concentration of the Protein and the Linker:

    • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the NHPI moiety at 280 nm.

      • Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

        • A280: Absorbance of the conjugate at 280 nm.

        • A_max: Absorbance of the conjugate at the λmax of the NHPI moiety.

        • CF: Correction Factor = (ε_NHPI at 280 nm) / (ε_NHPI at λmax). This needs to be determined experimentally.

        • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • The concentration of the conjugated linker can be calculated as:

      • Linker Concentration (M) = A_max / ε_NHPI

        • ε_NHPI: Molar extinction coefficient of the NHPI-PEG3-C2 moiety at its λmax. This needs to be determined experimentally.

  • Calculate the DOL:

    • DOL = Linker Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation Labeling Labeling Reaction Protein_Prep->Labeling Reagent_Prep Reagent Preparation Reagent_Prep->Labeling Quenching Quenching Labeling->Quenching Purification Purification Quenching->Purification DOL_Calc DOL Calculation Purification->DOL_Calc

Caption: Experimental workflow for protein labeling with this compound.

Caption: Reaction of this compound with a primary amine on a protein.

References

Application Notes and Protocols for NHPI-PEG3-C2-NHS Ester in Antibody-Payload Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NHPI-PEG3-C2-NHS ester is a non-cleavable linker designed for the covalent attachment of payloads, such as cytotoxic drugs, to antibodies for the development of Antibody-Drug Conjugates (ADCs). This linker features three key components: an N-Hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and an N-hydroxyphtalimide (NHPI) ester for the attachment of the payload. The PEG3 spacer enhances the solubility and stability of the resulting ADC, while the non-cleavable nature of the linker ensures that the payload remains attached to the antibody until the ADC is internalized and degraded within the target cell.[1][2][3]

The NHS ester reacts efficiently with the primary amino groups of lysine (B10760008) residues on the antibody surface under mild conditions, forming a stable amide bond.[][5] The hydrophilicity imparted by the PEG linker can help to mitigate the aggregation often associated with hydrophobic drug payloads, potentially allowing for higher drug-to-antibody ratios (DARs) without compromising the physical stability of the ADC.[6][7][8][9][10]

Key Features and Advantages

  • Hydrophilicity: The PEG3 spacer increases the hydrophilicity of the linker-payload complex, which can improve the solubility and reduce the aggregation of the final ADC.[6][7][8][9]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC and prolong its circulation half-life.[]

  • Defined Length: As a discrete PEG linker, it provides a homogeneous product with a defined spacer length, ensuring batch-to-batch consistency.[8]

  • Stable Linkage: The amide bond formed between the NHS ester and the antibody's amine groups is highly stable under physiological conditions, preventing premature release of the payload in circulation.[][11]

  • Non-Cleavable Design: Ensures that the payload is released primarily through the degradation of the antibody backbone within the target cell, which can be advantageous for certain payloads and targets.[3]

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
Molecular Formula C21H24N2O10
Molecular Weight 464.43 g/mol
CAS Number 2101206-14-6
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Purity >95%
Storage Store at -20°C, protect from moisture

Experimental Protocols

Protocol 1: General Procedure for Antibody-Payload Conjugation

This protocol describes a general method for conjugating a payload containing a suitable nucleophile (e.g., an amine) to an antibody using the this compound linker. The payload is first reacted with the NHPI ester end of the linker, followed by conjugation of the linker-payload construct to the antibody via the NHS ester.

Materials:

  • Antibody (in a suitable buffer, e.g., PBS pH 7.4)

  • This compound

  • Payload with a primary or secondary amine group

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer (pH 8.0-8.5)

  • Quenching Reagent: 1 M Tris-HCl pH 8.0 or 1 M Glycine (B1666218)

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes

Procedure:

  • Preparation of Linker-Payload Construct:

    • Dissolve the payload and a molar excess (typically 1.1 to 1.5 equivalents) of this compound in anhydrous DMSO or DMF.

    • Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) to catalyze the reaction between the payload's amine and the NHPI ester.

    • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.

    • The resulting product is the payload attached to the PEG3-C2-NHS ester linker. This construct can be purified by reverse-phase HPLC if necessary.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the purified linker-payload construct in a minimal amount of DMSO.

    • Add the desired molar excess of the linker-payload solution to the antibody solution. The optimal molar ratio will depend on the antibody and the desired DAR and should be determined empirically (a starting point could be a 5-10 fold molar excess of the linker-payload).

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours. The reaction pH should be maintained between 7.2 and 8.5 for optimal NHS ester reactivity.

  • Quenching the Reaction:

    • Add a final concentration of 50-100 mM Tris-HCl or glycine to the reaction mixture to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by SEC using a column equilibrated with the desired formulation buffer (e.g., PBS).

    • Alternatively, purify the ADC by repeated dialysis against the formulation buffer.

  • Characterization of the ADC:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).

    • Assess the level of aggregation by Size-Exclusion Chromatography (SEC).

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method is applicable if the payload has a unique UV-Vis absorbance that is distinguishable from the antibody's absorbance at 280 nm.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance of the payload (A_payload).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the following equations, correcting for the payload's absorbance at 280 nm:

    • Correction Factor (CF) = (Molar extinction coefficient of payload at 280 nm) / (Molar extinction coefficient of payload at its maximum absorbance)

    • Corrected A280 = A280 - (A_payload * CF)

    • Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody at 280 nm)

    • Payload Concentration (M) = A_payload / (Molar extinction coefficient of payload at its maximum absorbance)

  • Calculate the DAR:

    • DAR = Payload Concentration (M) / Antibody Concentration (M)

Representative Data (Hypothetical)

ParameterValueMethod of Analysis
Target DAR 4-
Achieved DAR 3.8HIC-HPLC, UV-Vis
Conjugation Efficiency ~70-80% (This is highly dependent on reaction conditions and the specific antibody)-
ADC Purity (monomer) >95%SEC-HPLC
In Vitro Plasma Stability >95% of payload remains conjugated after 7 days of incubation in human plasma at 37°C (indicative of the stability of the amide bond).LC-MS

Visualizations

G Figure 1: Reaction of this compound with a Payload and Antibody cluster_0 Step 1: Payload Attachment cluster_1 Step 2: Antibody Conjugation Payload Payload-NH2 Linker_Payload Payload-NH-CO-C2-PEG3-NHPI Payload->Linker_Payload Reaction with NHPI ester Linker NHPI-PEG3-C2-NHS Linker->Linker_Payload Linker_Payload_NHS Payload-NH-CO-C2-PEG3-NHS Antibody Antibody-Lys-NH2 ADC Antibody-Lys-NH-CO-C2-PEG3-Payload Antibody->ADC Reaction with NHS ester Linker_Payload_NHS->ADC

Figure 1: Reaction of this compound with a Payload and Antibody

G Figure 2: Experimental Workflow for ADC Preparation A 1. Prepare Antibody Solution (2-10 mg/mL in PBS pH 7.2-8.0) C 3. Conjugation Reaction (Room temp, 1-2 h) A->C B 2. Prepare Linker-Payload Solution (in DMSO) B->C D 4. Quench Reaction (Tris or Glycine) C->D E 5. Purification (SEC or Dialysis) D->E F 6. Characterization (DAR, Purity, etc.) E->F

Figure 2: Experimental Workflow for ADC Preparation

G Figure 3: Logical Relationship of Linker Components Linker This compound NHS NHS Ester Linker->NHS Reacts with PEG PEG3 Spacer Linker->PEG Contains NHPI NHPI Ester Linker->NHPI Reacts with Antibody Antibody NHS->Antibody PEG->Linker Provides Hydrophilicity Payload Payload NHPI->Payload

Figure 3: Logical Relationship of Linker Components

References

Troubleshooting & Optimization

Technical Support Center: NHPI-PEG3-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NHPI-PEG3-C2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low conjugation efficiency and to answer frequently asked questions regarding the use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical crosslinker used in bioconjugation. It is composed of three main parts:

  • N-Hydroxyphthalimide (NHPI): An activated ester that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.

  • PEG3: A three-unit polyethylene (B3416737) glycol spacer. This flexible, hydrophilic spacer helps to improve the solubility of the conjugate and can reduce steric hindrance between the conjugated molecules.[1][2]

  • NHS ester: The N-Hydroxysuccinimide ester end of the molecule, which also reacts with primary amines. The specific molecule appears to have both an NHPI and an NHS ester group, which is unusual. For the purpose of this guide, we will assume the primary reaction is with the NHS ester, as this is a very common amine-reactive group in bioconjugation.

This reagent is typically used to link molecules together, such as in the creation of antibody-drug conjugates (ADCs).[3][4]

Q2: What is the mechanism of action for the conjugation reaction?

The conjugation reaction occurs via nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Q3: What is the optimal pH for this conjugation reaction?

The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[5] At a lower pH, the amine groups are protonated and less nucleophilic, which slows down the reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which is a competing reaction that reduces the conjugation efficiency.[5]

Q4: Which buffers are compatible with this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

Compatible BuffersIncompatible Buffers
Phosphate-buffered saline (PBS)Tris-buffered saline (TBS)
Borate bufferGlycine buffers
Carbonate/Bicarbonate bufferBuffers containing ammonium (B1175870) ions
HEPES buffer

Q5: How should the this compound be stored and handled?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the ester. It is recommended to prepare solutions of the reagent fresh for each experiment.

Troubleshooting Guide for Low Conjugation Efficiency

Low conjugation efficiency is a common problem in bioconjugation. The following guide provides a step-by-step approach to identify and resolve the issue.

Problem: My conjugation yield is significantly lower than expected.

This troubleshooting guide will walk you through potential causes and solutions, starting from the most common issues.

TroubleshootingWorkflow cluster_Reagent Reagent Integrity cluster_Buffer Reaction Buffer cluster_Protein Target Protein cluster_ReactionCond Reaction Conditions cluster_Linker Linker-Specific Issues Start Low Conjugation Yield CheckReagent 1. Verify Reagent Integrity Start->CheckReagent CheckBuffer 2. Assess Reaction Buffer CheckReagent->CheckBuffer Reagent OK ReagentHydrolyzed Is the reagent hydrolyzed? CheckReagent->ReagentHydrolyzed CheckProtein 3. Evaluate Target Protein CheckBuffer->CheckProtein Buffer OK BufferpH Is the pH optimal (7.2-8.5)? CheckBuffer->BufferpH CheckReactionCond 4. Optimize Reaction Conditions CheckProtein->CheckReactionCond Protein OK ProteinConc Is the protein concentration adequate? CheckProtein->ProteinConc CheckLinker 5. Consider Linker-Specific Issues CheckReactionCond->CheckLinker Conditions OK MolarRatio Is the linker:protein molar ratio optimal? CheckReactionCond->MolarRatio Success Conjugation Efficiency Improved CheckLinker->Success Resolved NHPIReactivity Potential lower reactivity of NHPI ester? CheckLinker->NHPIReactivity ReagentStorage Improper storage? ReagentHydrolyzed->ReagentStorage ReagentSolubilization Incorrect solubilization? ReagentHydrolyzed->ReagentSolubilization BufferAmine Does the buffer contain primary amines? BufferpH->BufferAmine ProteinPurity Is the protein pure? ProteinConc->ProteinPurity AmineAccessibility Are primary amines accessible? ProteinPurity->AmineAccessibility ReactionTimeTemp Are reaction time and temperature appropriate? MolarRatio->ReactionTimeTemp PEGStericHindrance Steric hindrance from PEG chain? NHPIReactivity->PEGStericHindrance

Troubleshooting Workflow for Low Conjugation Yield

Verify Reagent Integrity

Q: How can I tell if my this compound has hydrolyzed?

A: NHS esters are susceptible to hydrolysis, which renders them inactive.

  • Improper Storage: Has the reagent been stored in a desiccated environment at -20°C? Repeated freeze-thaw cycles or exposure to moisture can lead to hydrolysis.

  • Visual Inspection: While not definitive, clumping of the lyophilized powder can indicate moisture contamination.

  • Reactivity Test: You can perform a simple qualitative test for NHS ester reactivity. Dissolve a small amount of the reagent in an amine-free buffer and add a strong base (e.g., NaOH). The release of the NHS leaving group can be monitored by an increase in absorbance at 260-280 nm.

Solution:

  • Always store the reagent properly.

  • Allow the vial to equilibrate to room temperature before opening.

  • Prepare the reagent solution immediately before use and discard any unused solution.

Assess Reaction Buffer

Q: Could my buffer be inhibiting the reaction?

A: The composition and pH of your reaction buffer are critical for successful conjugation.

  • Incorrect pH: Is your buffer pH within the optimal range of 7.2-8.5? A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[5]

  • Presence of Primary Amines: Are you using a buffer that contains primary amines, such as Tris or glycine? These will compete with your target protein for reaction with the NHS ester, significantly reducing your conjugation efficiency.

Solution:

  • Verify the pH of your reaction buffer.

  • If your protein is in an incompatible buffer, perform a buffer exchange into a suitable amine-free buffer like PBS before starting the conjugation.

Evaluate Target Protein

Q: What if the issue is with my protein?

A: The concentration, purity, and structure of your target protein can all impact conjugation efficiency.

  • Low Protein Concentration: The competing hydrolysis reaction is more significant in dilute protein solutions.

  • Protein Purity: Contaminants in your protein preparation could interfere with the reaction.

  • Accessibility of Amines: The primary amines (lysine residues and the N-terminus) on your protein may be sterically hindered and not readily accessible to the linker.

Solution:

  • If possible, increase the concentration of your protein.

  • Ensure you are using a highly purified protein.

  • If you have structural information about your protein, you can assess the accessibility of the lysine residues.

Optimize Reaction Conditions

Q: I've checked my reagents, buffer, and protein. What else can I optimize?

A: The stoichiometry and incubation parameters of your reaction can be fine-tuned.

ParameterRecommended RangeRationale
Molar Ratio (Linker:Protein) 5:1 to 20:1A molar excess of the linker helps to drive the reaction to completion. Start with a 10:1 ratio and optimize as needed.
Reaction Time 1-4 hours at room temperature, or overnight at 4°CLonger incubation times may be necessary, especially if the reactivity of the linker is lower.
Temperature Room temperature (20-25°C) or 4°CLower temperatures can help to minimize the competing hydrolysis reaction.
Consider Linker-Specific Issues

Q: Are there any specific considerations for the this compound?

A: While direct comparative data is limited, some inferences can be made based on the components of this linker.

  • Potential Lower Reactivity of NHPI Ester: For peptide synthesis, N-hydroxysuccinimide (NHS) esters are generally considered more reactive and convenient than N-hydroxyphthalimide (NHPI) esters.[6] This suggests that the NHPI-containing linker might have a slower reaction rate with amines compared to a standard NHS ester. If your protocol is optimized for a highly reactive NHS ester, you may need to adjust the reaction conditions (e.g., longer incubation time, higher molar excess of the linker) to achieve a similar conjugation efficiency.

  • Steric Hindrance from the PEG Linker: While the PEG linker is designed to reduce steric hindrance, in some cases, a very long or bulky linker could potentially interfere with the interaction between the reactive group and the target amine on the protein.

Solution:

  • If you are experiencing low yields, consider increasing the incubation time or the molar ratio of the linker to your protein to compensate for potentially lower reactivity.

  • If you suspect steric hindrance is an issue, you may need to explore linkers with different lengths or compositions.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific application.

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent like DMSO or DMF to a concentration of 10 mM.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved linker to the protein solution. Add the linker solution dropwise while gently vortexing to prevent precipitation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Signaling Pathway and Experimental Workflow Diagrams

ConjugationReaction Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Linker This compound Linker->Intermediate Conjugate Protein-NH-CO-C2-PEG3-NHPI (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct Release of Leaving Group

Conjugation Reaction Mechanism

ExperimentalWorkflow Step1 1. Prepare Protein in Amine-Free Buffer Step2 2. Prepare Fresh Linker Solution in DMSO/DMF Step1->Step2 Step3 3. Mix Protein and Linker (Molar Excess of Linker) Step2->Step3 Step4 4. Incubate (RT or 4°C) Step3->Step4 Step5 5. Quench Reaction (Optional, with Tris or Glycine) Step4->Step5 Step6 6. Purify Conjugate (SEC or Dialysis) Step5->Step6 Step7 7. Characterize Conjugate Step6->Step7

General Experimental Workflow

References

Technical Support Center: NHPI-PEG3-C2-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using NHPI-PEG3-C2-NHS ester for bioconjugation. It addresses potential side reactions with amino acids and offers troubleshooting strategies to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: this compound is an amine-reactive reagent. Its primary reaction is with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides.[1][2][3] This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS).[1][2][]

Q2: What are the optimal reaction conditions for using this compound?

A2: The optimal pH for the reaction is typically between 7.2 and 8.5.[2][3][][5] In this range, primary amines are sufficiently deprotonated and nucleophilic.[2][3] Below this range, the amines are protonated and less reactive.[2][3] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which can lower the conjugation efficiency.[2][5][6][7] Reactions are commonly performed in phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[5][6][7]

Q3: Can this compound react with amino acids other than lysine?

A3: Yes, while highly selective for primary amines, NHS esters can have side reactions with other nucleophilic amino acid side chains.[3] Significant side reactions have been reported with serine, threonine, and tyrosine, particularly under conditions of high pH or when accessible primary amines are limited.[3][8][9] Minor reactivity has also been observed with cysteine and histidine.[8]

Q4: How significant are the side reactions with serine, threonine, and tyrosine?

A4: The reaction with the hydroxyl groups of serine, threonine, and tyrosine (O-acylation) is generally much slower than the reaction with primary amines.[3] However, these side reactions can become more prominent at higher pH levels or when the concentration of the protein is high. The resulting ester bond is less stable than the amide bond formed with primary amines and can be hydrolyzed, especially with heat treatment.[3]

Q5: What is the primary competing side reaction?

A5: The primary competing side reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the target amine.[2][][6] The rate of hydrolysis is highly dependent on pH, increasing significantly at pH values above 8.5.[5][6] This hydrolysis deactivates the NHS ester, reducing the overall conjugation yield.[2]

Troubleshooting Guide

Problem Possible Cause Solution Citations
Low or No Conjugation Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling.Store the NHS ester in a desiccated environment at -20°C to -80°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[5]
Incorrect Buffer pH: The pH is too low, leading to protonation of amines.Verify the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[3][5]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.Perform a buffer exchange into a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer before the reaction.[5][10]
Low Protein Concentration: Dilute protein solutions can favor the unimolecular hydrolysis of the NHS ester over the bimolecular conjugation reaction.If possible, increase the concentration of your protein. A concentration of 1-10 mg/mL is often recommended.[5][11][12]
Poor Reproducibility Inconsistent Reagent Handling: Repeated freeze-thaw cycles of stock solutions can lead to degradation.Aliquot the NHS ester solution upon receipt to minimize freeze-thaw cycles.[5]
pH Drift During Reaction: The release of NHS during the reaction is acidic and can lower the pH of poorly buffered solutions.Use a more concentrated buffer or monitor and adjust the pH during the reaction, especially for large-scale labeling.[11][13]
Variable Reaction Times/Temperatures: Reaction kinetics are sensitive to time and temperature.Standardize incubation times and temperatures for all experiments.[3]
Precipitation of Conjugate Use of a Hydrophobic NHS Ester: Conjugating a hydrophobic molecule can decrease the overall solubility of the protein conjugate.The "PEG3" component of this compound is a polyethylene (B3416737) glycol linker designed to increase hydrophilicity. If solubility is still an issue, consider further optimization of buffer conditions.[5]
Evidence of Side Reactions (e.g., unexpected molecular weight shifts) Reaction with Serine/Threonine/Tyrosine: O-acylation of hydroxyl-containing amino acids.Lower the reaction pH towards 7.5 to disfavor reaction with hydroxyl groups. To selectively reverse O-acylation, consider post-reaction treatment with hydroxylamine.[3]

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 8.3-8.5.[11][12]

    • The recommended protein concentration is 1-10 mg/mL.[11][12]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[10]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[5]

    • Dissolve the NHS ester in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).[13][14]

    • This solution should be prepared fresh immediately before use.[5]

  • Perform the Labeling Reaction:

    • Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[2]

    • Add the NHS ester solution dropwise while gently stirring or vortexing the protein solution.[12]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[2] Protect from light if the label is fluorescent.

  • Quench the Reaction:

    • Add a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[2]

    • Incubate for an additional 15-30 minutes.[2]

  • Purify the Conjugate:

    • Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[11][13]

  • Store the Conjugate:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[14] Consider adding a cryoprotectant like glycerol (B35011) for frozen storage, but be aware that high concentrations of impure glycerol can interfere with future reactions.[6]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Protein_NH2 Protein with Primary Amine (Lysine, N-terminus) Conjugate Stable Amide Bond (Protein-PEG-Linker) Protein_NH2->Conjugate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) NHS_Ester->NHS Release

Caption: Reaction of this compound with a primary amine on a protein.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix and Incubate (Room temp, 1-2h or 4°C, 2-4h) A->C B 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (Desalting column, Dialysis) D->E F 6. Store Conjugate (4°C or -20°C to -80°C) E->F

Caption: General experimental workflow for protein conjugation.

Troubleshooting_Tree Start Low Conjugation Yield? Check_Reagent Is NHS ester fresh and handled properly? Start->Check_Reagent Yes Check_pH Is buffer pH between 7.2 and 8.5? Check_Reagent->Check_pH Yes Success Problem Solved Check_Reagent->Success No, replaced/handled correctly Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Check_pH->Success No, adjusted pH Check_Conc Is protein concentration adequate? Check_Buffer->Check_Conc Yes Check_Buffer->Success No, performed buffer exchange Check_Conc->Success No, increased concentration Fail Consult Further Check_Conc->Fail Yes

References

how to improve solubility of NHPI-PEG3-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHPI-PEG3-C2-NHS ester. This guide provides detailed troubleshooting and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable linker containing a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] It is primarily used in the synthesis of antibody-drug conjugates (ADCs). The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines (like lysine (B10760008) residues on proteins) to form stable amide bonds, while the PEG linker enhances solubility and biocompatibility.[3][4][]

Q2: What is the best solvent to dissolve this compound?

Due to the NHS ester group, which is prone to hydrolysis in water, this compound should first be dissolved in a dry (anhydrous), polar aprotic organic solvent.[6][7] The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][4] Prepare the stock solution in one of these solvents immediately before use.[6][8][9]

Q3: Why won't the compound dissolve directly in my aqueous buffer?

Standard NHS esters are often insoluble or poorly soluble in aqueous buffers.[7] Furthermore, direct dissolution in aqueous solutions is not recommended because the NHS ester group readily hydrolyzes (reacts with water), especially at neutral or alkaline pH.[10] This hydrolysis inactivates the compound, preventing it from reacting with your target molecule.[8][9]

Q4: How should I prepare a stock solution and how stable is it?

It is critical to prepare stock solutions fresh for each experiment.[6] Do not prepare large stock solutions for long-term storage, as the NHS ester's reactivity will degrade over time, even in anhydrous organic solvents.[8][9] If storage is unavoidable, solutions in high-quality, anhydrous DMF can be stored for 1-2 months at -20°C. Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[6][8][10]

Q5: Which buffers are compatible with the NHS ester reaction?

Use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES at a pH range of 7.2-8.5.[3][6] Avoid buffers like Tris (TBS) or glycine, as they contain primary amines that will compete with your target molecule for reaction with the NHS ester.[6][8]

Troubleshooting Guide

This section addresses common problems encountered when using this compound.

Problem 1: The compound precipitates when added to the aqueous reaction buffer.
  • Cause A: Solvent Concentration is Too High. The final concentration of the organic solvent (DMSO or DMF) in the aqueous reaction mixture may be too high, causing the protein or the conjugate to precipitate.

    • Solution: Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[9][11] If possible, aim for an even lower percentage (e.g., <5%). Prepare a more concentrated stock solution of the NHS ester to minimize the volume added.

  • Cause B: Low Solubility of the Final Conjugate. The molecule being conjugated to your protein may be very hydrophobic, reducing the overall solubility of the final product.

    • Solution: The PEG3 linker in this compound is designed to increase hydrophilicity.[] However, if solubility issues persist, consider optimizing the reaction conditions, such as protein concentration or pH, within the recommended ranges.

Problem 2: The reaction has a low yield or fails completely.
  • Cause A: Hydrolysis of the NHS Ester. The NHS ester is highly susceptible to hydrolysis, which competes with the desired amine reaction. The rate of hydrolysis increases significantly with pH.

    • Solution 1: Check Buffer pH. Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[3][6] At pH 7.0 and 0°C, the half-life of an NHS ester can be 4-5 hours, but this drops to just 10 minutes at pH 8.6 and 4°C.

    • Solution 2: Use Fresh Reagent. Prepare the NHS ester stock solution immediately before adding it to the reaction mixture.[3][8] Do not use pre-made solutions that have been stored for an extended period.[9]

    • Solution 3: Increase Protein Concentration. Hydrolysis is a more significant competitor in dilute protein solutions.[6] Increasing the protein concentration can favor the desired conjugation reaction.[6]

  • Cause B: Incompatible Buffer. The reaction buffer contains primary amines (e.g., Tris, glycine) that are reacting with and consuming the NHS ester.

    • Solution: Perform a buffer exchange via dialysis or gel filtration to move your protein into a compatible, amine-free buffer like PBS before starting the conjugation.[6]

Data Summary: Solvent & Buffer Selection

The following table summarizes recommended solvents for stock solutions and compatible buffers for the conjugation reaction.

ParameterRecommended OptionsTo AvoidRationale
Stock Solution Solvent Anhydrous DMSO, Anhydrous DMF[3][4]Aqueous solutions, Protic solventsPrevents premature hydrolysis of the NHS ester.[7]
Reaction Buffer PBS, Borate, HEPES, Carbonate[3][6]Tris, Glycine, other primary amine buffers[6][8]Amine-containing buffers compete with the target molecule for reaction.
Reaction pH 7.2 - 8.5[3][6]< 7.0 or > 9.0Low pH protonates amines, making them unreactive. High pH rapidly hydrolyzes the NHS ester.[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[6][8]

  • Immediately before use, dissolve the required amount of the ester in high-quality anhydrous DMSO or DMF to a convenient stock concentration (e.g., 10 mg/mL or ~21.5 mM).[3]

  • Vortex briefly to ensure the compound is fully dissolved.

  • Proceed immediately to the conjugation reaction. Do not store the reconstituted reagent.[8][9]

Protocol 2: General Protein Conjugation
  • Prepare the protein solution (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.5.[3]

  • Calculate the volume of the this compound stock solution needed. A 10- to 20-fold molar excess of the ester over the protein is a common starting point, but this must be optimized.[3]

  • While gently vortexing the protein solution, add the calculated volume of the ester stock solution. Ensure the final concentration of organic solvent is below 10%.[9][11]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[3]

  • (Optional) Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM to consume any unreacted NHS ester.[3]

  • Purify the resulting conjugate from excess reagent and byproducts using size-exclusion chromatography (gel filtration) or dialysis.[3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification A Equilibrate NHS Ester to Room Temperature C Dissolve NHS Ester in Anhydrous DMSO/DMF (Prepare Fresh) A->C B Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) D Add Ester Stock to Protein Solution (<10% Organic Solvent) B->D C->D E Incubate (RT for 1-2h or 4°C for 2-4h) D->E F Quench Reaction (Optional, e.g., Tris) E->F G Purify Conjugate (e.g., Gel Filtration) F->G

Caption: Experimental workflow for dissolving and conjugating this compound.

troubleshooting_tree Start Low Conjugation Yield? Buffer_Check Is buffer amine-free (e.g., PBS, HEPES)? Start->Buffer_Check pH_Check Is pH between 7.2-8.5? Buffer_Check->pH_Check Yes Sol_Buffer Solution: Exchange into an amine-free buffer. Buffer_Check->Sol_Buffer No Reagent_Fresh Was NHS ester stock prepared fresh? pH_Check->Reagent_Fresh Yes Sol_pH Solution: Adjust pH to 7.2-8.5. pH_Check->Sol_pH No Concentration_Check Is protein concentration >1 mg/mL? Reagent_Fresh->Concentration_Check Yes Sol_Reagent Solution: Use freshly dissolved NHS ester. Reagent_Fresh->Sol_Reagent No Sol_Concentration Solution: Increase protein concentration if possible. Concentration_Check->Sol_Concentration No Success Yield should improve. Concentration_Check->Success Yes Sol_Buffer->pH_Check Sol_pH->Reagent_Fresh Sol_Reagent->Concentration_Check Sol_Concentration->Success

Caption: Troubleshooting decision tree for low conjugation yield.

reaction_pathways cluster_desired Desired Pathway cluster_competing Competing Pathway NHS_Ester This compound (Reactive) Protein_Amine Protein-NH2 (Target) NHS_Ester->Protein_Amine + Water H2O (Hydrolysis) (Increases with pH) NHS_Ester->Water + Conjugate Stable Amide Bond (Conjugated Protein) Protein_Amine->Conjugate Inactive_Acid Inactive Carboxylic Acid (Non-reactive) Water->Inactive_Acid

Caption: Competing reaction pathways for the NHS ester.

References

troubleshooting inconsistent results with NHPI-PEG3-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHPI-PEG3-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions regarding the use of this non-cleavable ADC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker used in the synthesis of antibody-drug conjugates (ADCs).[1] It comprises three main components:

  • N-Hydroxyphthalimide (NHPI)-PEG3-C2: A non-cleavable linker containing a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances the hydrophilicity of the final ADC, which can help to mitigate aggregation, especially when working with hydrophobic payloads.

  • N-Hydroxysuccinimide (NHS) ester: An amine-reactive functional group that readily couples with primary amines (such as the side chain of lysine (B10760008) residues) on antibodies and other proteins to form stable amide bonds.[]

Its primary application is in the covalent attachment of cytotoxic drug payloads to monoclonal antibodies for targeted cancer therapy.

Q2: What are the optimal reaction conditions for conjugation with this compound?

While specific optimization is always recommended for each unique antibody-drug combination, the following are general guidelines for NHS ester-mediated conjugations:

  • pH: The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[][3] Below this range, the amine groups are protonated and less nucleophilic, leading to a slower reaction rate. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[3]

  • Buffers: Amine-free buffers are essential to prevent competition with the target antibody. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and HEPES buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided during the conjugation step but can be used to quench the reaction.[3]

  • Temperature: Conjugation reactions are often performed at room temperature for 1-4 hours or at 4°C overnight.[3][4] Lower temperatures can help to minimize protein degradation and aggregation.

  • Solvent: this compound is typically dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous antibody solution.[][] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Q3: How should this compound be stored?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[4] For optimal results, it is recommended to prepare fresh solutions of the linker in anhydrous DMSO or DMF immediately before each experiment.

Troubleshooting Guide

Inconsistent results in ADC development are common. The following guide addresses specific issues you may encounter when using this compound.

Issue 1: Low or No Conjugation Efficiency

Possible Causes and Solutions

Possible CauseRecommended Action
Hydrolysis of this compound Ensure the linker is stored properly in a desiccated environment. Use anhydrous DMSO or DMF to prepare fresh solutions immediately before use. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[4]
Incorrect Buffer Composition or pH Verify that the reaction buffer is amine-free (e.g., PBS, Borate, HEPES) and within the optimal pH range of 7.2-8.5.[][3] Buffers like Tris or glycine will compete for the NHS ester.
Low Molar Excess of Linker Increase the molar ratio of the this compound to the antibody. A typical starting point is a 5- to 20-fold molar excess. Titration experiments are recommended to determine the optimal ratio for your specific system.
Low Protein Concentration At low protein concentrations, the competing hydrolysis reaction is more pronounced. If possible, increase the concentration of your antibody in the reaction mixture.
Antibody Formulation Ensure that the antibody stock solution does not contain stabilizing proteins (e.g., BSA) or amine-containing buffers (e.g., glycine, Tris) from the manufacturer. If present, perform a buffer exchange into a suitable conjugation buffer prior to the reaction.[4]
Issue 2: High Levels of ADC Aggregation

Possible Causes and Solutions

Possible CauseRecommended Action
Hydrophobicity of the Drug Payload The conjugation of a hydrophobic drug can lead to the formation of soluble and insoluble aggregates. The PEG3 spacer in the linker is designed to mitigate this, but for highly hydrophobic payloads, aggregation can still occur.
High Drug-to-Antibody Ratio (DAR) A high DAR increases the overall hydrophobicity of the ADC, which can promote aggregation. Optimize the molar ratio of the linker to the antibody to achieve a lower, more controlled DAR.
Unfavorable Reaction or Formulation Conditions Suboptimal pH, high temperature, or the presence of organic co-solvents can induce protein denaturation and aggregation. Conduct the conjugation at a lower temperature (e.g., 4°C). After conjugation, consider formulating the ADC in a buffer that is known to enhance its stability.
Conformational Changes in the Antibody The attachment of the linker-drug may expose hydrophobic patches on the antibody surface. While difficult to control directly, ensuring a lower DAR and optimal formulation can help to minimize this effect.
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)

Possible Causes and Solutions

Possible CauseRecommended Action
Variable Reactivity of the NHS Ester Inconsistent storage and handling of the this compound can lead to varying degrees of hydrolysis and, consequently, variable conjugation efficiency. Adhere strictly to storage and handling recommendations.
Inconsistent Reaction Parameters Ensure that reaction parameters such as pH, temperature, reaction time, and molar ratios are precisely controlled between experiments.
Inaccurate Protein Concentration Measurement An inaccurate determination of the initial antibody concentration will lead to errors in calculating the molar excess of the linker, resulting in DAR variability. Use a reliable method to measure the antibody concentration before starting the conjugation.
Heterogeneity of Lysine Reactivity The reactivity of different lysine residues on the antibody surface can vary. While this is an inherent aspect of lysine conjugation, maintaining consistent reaction conditions will help to ensure a more reproducible distribution of conjugated species.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation

This protocol provides a general starting point for the conjugation of a drug payload to an antibody using this compound.

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into an amine-free conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker-Payload Preparation:

    • Allow the vial of this compound (pre-conjugated to your drug) to equilibrate to room temperature.

    • Immediately before use, dissolve the linker-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-20 equivalents) of the dissolved linker-payload to the antibody solution while gently vortexing.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours.

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an estimation of the average DAR.

  • Measure the absorbance of the purified ADC solution at two wavelengths:

    • 280 nm (for the antibody)

    • The wavelength of maximum absorbance for the drug payload.

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εbc), accounting for the contribution of the drug's absorbance at 280 nm.

  • The average DAR is calculated as the molar ratio of the drug to the antibody.

Protocol 3: Characterization of DAR and Aggregation by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to assess the drug-load distribution and quantify aggregates.

  • Instrumentation: An HPLC system equipped with a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing numbers of conjugated drugs.

    • The percentage of aggregates can be determined by the area of peaks eluting earlier than the monomeric species.

    • The average DAR can be calculated from the weighted average of the peak areas of the different drug-loaded species.

Visualizations

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Antibody->Buffer_Exchange Conjugation Conjugation Reaction (Antibody + Linker-Payload) Buffer_Exchange->Conjugation Linker_Prep Prepare Linker-Payload (NHPI-PEG3-C2-NHS + Drug) in anhydrous DMSO/DMF Linker_Prep->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purification (e.g., SEC) Quench->Purification DAR_Analysis DAR Analysis (UV-Vis, HIC, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC, DLS) Purification->Aggregation_Analysis Functional_Assay Functional Assays (e.g., Cell Viability) Purification->Functional_Assay

Caption: A typical experimental workflow for the synthesis and characterization of an ADC.

Troubleshooting Logic for Low Conjugation Yield

Low_Yield_Troubleshooting Start Low Conjugation Yield Check_Linker Check Linker Integrity Start->Check_Linker Check_Buffer Verify Buffer & pH Check_Linker->Check_Buffer Stored correctly New_Linker Use Fresh Linker Check_Linker->New_Linker Stored improperly? Check_Ratio Optimize Molar Ratio Check_Buffer->Check_Ratio Correct Correct_Buffer Use Amine-Free Buffer (pH 7.2-8.5) Check_Buffer->Correct_Buffer Amine-containing or wrong pH? Check_Antibody Assess Antibody Quality Check_Ratio->Check_Antibody Optimal Increase_Ratio Increase Linker:Antibody Ratio Check_Ratio->Increase_Ratio Too low? Result_Bad Yield Still Low Check_Antibody->Result_Bad Pure Buffer_Exchange Perform Buffer Exchange Check_Antibody->Buffer_Exchange Contains interfering substances? Result_Good Yield Improved New_Linker->Check_Buffer Correct_Buffer->Check_Ratio Increase_Ratio->Check_Antibody Buffer_Exchange->Result_Good NHS_Ester_Reaction Antibody Antibody-NH2 (Primary Amine) ADC Antibody-NH-CO-Linker (Stable Amide Bond) Antibody->ADC Linker Linker-NHS Ester Linker->ADC NHS N-Hydroxysuccinimide (Leaving Group) Linker->NHS +

References

impact of temperature on NHPI-PEG3-C2-NHS ester stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and use of NHPI-PEG3-C2-NHS ester in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound in solution?

A1: The primary factor affecting the stability of this compound, like other N-hydroxysuccinimide esters, is hydrolysis. The ester bond is susceptible to cleavage by water, which rate is significantly influenced by pH and temperature. Higher pH and elevated temperatures accelerate hydrolysis, leading to the inactivation of the amine-reactive group.[1][2]

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure maximum stability and reactivity, solid this compound should be stored in a desiccated environment at -20°C.[2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reagent.[2]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare stock solutions of this compound immediately before use. For water-insoluble NHS esters, anhydrous, amine-free organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) should be used.[2] Stock solutions are not recommended for long-term storage due to gradual degradation, even at low temperatures. Avoid repeated freeze-thaw cycles.[2]

Q4: Which buffers are compatible with this compound conjugation reactions?

A4: Amine-free buffers are essential for successful conjugation. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers, maintained at a pH between 7.2 and 8.5.[1][2]

Q5: Which buffers should be avoided in conjugation reactions?

A5: Buffers containing primary amines, such as Tris-HCl or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[2] If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary prior to conjugation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of this compound: The reagent may have been compromised by moisture or improper storage.Ensure the reagent is stored in a desiccated environment at -20°C and allowed to reach room temperature before opening. Prepare stock solutions in anhydrous, amine-free solvent immediately before use.[2]
Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. At lower pH, the target amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is rapid.[2]Verify and adjust the pH of your reaction buffer to be within the 7.2-8.5 range. A pH of 8.3 is often a good starting point.
Presence of competing nucleophiles: The reaction buffer or sample contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer before initiating the conjugation reaction.[2]
Low concentration of reactants: Dilute protein solutions can favor the competing hydrolysis reaction over the desired conjugation.If possible, increase the concentration of your protein or other target molecule in the reaction mixture.
Inconsistent Results Variability in reagent activity: The this compound may have degraded over time due to repeated opening of the vial or suboptimal storage.For critical applications, it is advisable to use a fresh vial of the reagent or qualify the reactivity of the existing stock (see Experimental Protocols section).
Inconsistent reaction times or temperatures: Variations in incubation time and temperature can affect the extent of both conjugation and hydrolysis.Standardize your reaction protocol by carefully controlling the incubation time and temperature for all experiments.
Precipitation during reaction Use of a hydrophobic NHS ester: The conjugation of a hydrophobic molecule to a protein can decrease the overall solubility of the resulting conjugate.[2]The PEG spacer in this compound is designed to increase hydrophilicity. However, if precipitation is still an issue, consider optimizing the molar ratio of the NHS ester to the protein to avoid over-labeling.

Impact of Temperature on Stability: Data Overview

Table 1: Estimated Half-life of NHS Esters in Aqueous Solution at Various Temperatures and pH

pHTemperature (°C)Estimated Half-lifeReference
7.004 - 5 hours[1][3]
8.0Room Temperature~3.5 hours[4]
8.5Room Temperature~3 hours[4]
8.6410 minutes[1]
9.0Room Temperature~2 hours[4]

Note: "Room Temperature" is generally considered to be between 20-25°C. The data presented are estimations for general NHS esters and should be used as a guideline. Empirical determination of stability for this compound under your specific experimental conditions is recommended.

Experimental Protocols

Protocol for Assessing the Thermal Stability of this compound via RP-HPLC

This protocol outlines a method to quantify the degradation of this compound at different temperatures over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate), pH 7.5

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Thermostatted incubator or water bath

  • RP-HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Preparation of Stock Solution:

    • Carefully weigh out a precise amount of this compound.

    • Dissolve in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation for Stability Study:

    • Prepare a series of vials containing the phosphate buffer pre-incubated at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • To each vial, add a specific volume of the this compound stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Vortex briefly to mix.

  • Incubation:

    • Place the vials in the thermostatted incubator or water bath set to the respective temperatures.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each temperature-controlled sample.

    • Immediately quench the hydrolysis by diluting the aliquot in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) and keep on ice or at 4°C until analysis.

  • RP-HPLC Analysis:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength appropriate for the N-hydroxyphthalimide (NHPI) and NHS ester groups (e.g., 260 nm).

    • Gradient: Develop a suitable gradient to separate the intact this compound from its hydrolysis products (the corresponding carboxylic acid). An example gradient is:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Inject equal volumes of the quenched samples from each time point.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on the t=0 sample.

    • Integrate the peak area of the intact ester at each time point for each temperature.

    • Calculate the percentage of remaining intact ester at each time point relative to the t=0 sample.

    • Plot the percentage of remaining ester versus time for each temperature to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution in Anhydrous DMSO samples Prepare Buffered Samples at Test Temperatures stock->samples incubate Incubate at 4°C, 25°C, 37°C samples->incubate sampling Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Hydrolysis sampling->quench hplc Analyze by RP-HPLC quench->hplc data Calculate % Remaining Ester hplc->data G cluster_protac PROTAC Assembly cluster_ternary Mechanism of Action poi_ligand Protein of Interest (POI) Ligand with Primary Amine linker This compound poi_ligand->linker Amine Reaction protac PROTAC Molecule linker->protac e3_ligand E3 Ligase Ligand e3_ligand->protac ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination of POI ternary->ub degradation Proteasomal Degradation ub->degradation G cluster_dev ADC Development Workflow antibody Antibody Selection conjugation Conjugation of Linker-Payload to Antibody antibody->conjugation linker_payload Linker-Payload Synthesis (NHPI-PEG3-C2-Drug) linker_payload->conjugation purification Purification of ADC conjugation->purification characterization Characterization (DAR, etc.) purification->characterization invitro In Vitro Studies characterization->invitro invivo In Vivo Studies invitro->invivo

References

Technical Support Center: Post-Conjugation Purification of NHPI-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted NHPI-PEG3-C2-NHS ester following conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: Residual unreacted this compound can lead to several complications in downstream applications. These include:

  • Non-specific labeling: The unreacted ester can subsequently react with other primary amines in your sample or assay, leading to inaccurate results and high background signals.[1]

  • Inconsistent product quality: The presence of impurities can affect the overall purity and homogeneity of your final conjugate, potentially impacting its efficacy and reproducibility.

  • Interference with analytical techniques: Unreacted components can co-elute with your conjugate in chromatographic methods or interfere with spectroscopic analysis, complicating characterization.

Q2: What are the primary methods for removing unreacted NHS esters?

A2: The most common and effective methods for purifying protein conjugates from small molecules like unreacted NHS esters are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[2] Each technique separates molecules based on size, offering distinct advantages depending on the experimental scale and specific requirements.[2]

Q3: How do I choose the most suitable purification method for my experiment?

A3: The selection of a purification method depends on factors such as sample volume, desired purity, processing time, and scalability.[2]

  • Size Exclusion Chromatography (SEC) is ideal for achieving high purity and is suitable for small to medium sample volumes.[3]

  • Dialysis is a gentle and cost-effective method, well-suited for buffer exchange and removing small molecule contaminants, though it can be time-consuming.[4][]

  • Tangential Flow Filtration (TFF) is a rapid and highly scalable method, making it an excellent choice for processing large sample volumes and for manufacturing processes.[6][7]

Troubleshooting Guides

Troubleshooting Size Exclusion Chromatography (SEC)
Problem Potential Cause Solution
Poor separation of conjugate from unreacted NHS ester. Inappropriate column choice (pore size).[8]Select a column with a pore size that provides optimal resolution between your large conjugate and the small unreacted ester. The pore size should be large enough to allow the conjugate to elute in the void volume while retaining the smaller molecules.[8]
Suboptimal flow rate.[8]Reduce the flow rate to allow for better diffusion and separation. For protein separations, a lower flow rate often yields better resolution.[8]
Peak tailing or broadening. Non-specific interactions between the conjugate and the column matrix.[9]Modify the mobile phase by adjusting the ionic strength or pH to minimize secondary interactions. Adding a chaotropic salt like NaI can sometimes improve peak shape.[9]
Low recovery of the conjugated protein. Protein aggregation and precipitation on the column.Ensure the buffer conditions are optimal for your protein's stability.[3] Consider performing a pre-run with a standard protein to check for non-specific binding.
Adsorption to the column matrix.Use a column with a matrix known for low protein binding. Modify the mobile phase to reduce protein-matrix interactions.
Troubleshooting Dialysis
Problem Potential Cause Solution
Incomplete removal of unreacted NHS ester. Insufficient buffer volume or too few buffer changes.[4]Use a dialysate buffer volume that is at least 100-500 times the sample volume.[4][10] Perform at least three buffer changes to ensure a sufficient concentration gradient for diffusion.[11]
Dialysis time is too short.[4]Allow for adequate dialysis time, which can range from several hours to overnight, to reach equilibrium.[4][12]
Sample loss. Leakage from the dialysis tubing or cassette.[12]Ensure the dialysis tubing is properly sealed with appropriate clamps and check for any perforations before use.[13]
Incorrect Molecular Weight Cut-Off (MWCO).Use a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your conjugate to prevent its loss. A general rule is to select an MWCO that is at least half to one-third the molecular weight of the protein of interest.[14][15]
Protein precipitation in the dialysis bag. Suboptimal buffer conditions (pH, ionic strength).Ensure the dialysis buffer has the appropriate pH and salt concentration to maintain protein solubility and stability.
High protein concentration.If precipitation occurs, you may need to start with a more dilute protein solution.
Troubleshooting Tangential Flow Filtration (TFF)
Problem Potential Cause Solution
Low flux rate (slow filtration). Membrane fouling due to protein aggregation or high sample viscosity.[16]Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize the formation of a gel layer on the membrane surface.[16]
Incorrect membrane choice.Ensure the membrane material is compatible with your sample and that the pore size is appropriate for retaining the conjugate while allowing the unreacted ester to pass through.
Low recovery of the conjugate. Adsorption of the protein to the membrane or tubing.Select a membrane with low protein binding characteristics. Pre-condition the system with a blocking agent if necessary.
High transmembrane pressure causing protein denaturation and aggregation.Operate at a lower TMP to minimize shear stress on the protein.[16]
Inefficient removal of unreacted NHS ester. Insufficient diafiltration volumes.[2]Perform an adequate number of diavolumes (typically 5-10) to effectively wash out the small molecule impurities.[2]
Incorrect Molecular Weight Cut-Off (MWCO).Use a membrane with an MWCO that provides a good balance between retaining the conjugate and allowing the smaller unreacted ester to pass through freely.

Quantitative Data Summary

Parameter Size Exclusion Chromatography (SEC) Dialysis Tangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume.Diffusion across a semi-permeable membrane based on a concentration gradient.[12]Convective transport across a semi-permeable membrane with tangential flow to prevent fouling.[16]
Typical Sample Volume Microliters to milliliters.[3]Milliliters to liters.[4]10 mL to thousands of liters.
Processing Time Minutes to hours.[3]Hours to days.[4][12]Minutes to hours.[7]
Purity Achieved High.[3]Moderate to High.High.
Scalability Limited.Moderate.High.[7]
Key Advantage High resolution.[3]Gentle and cost-effective.[4]Fast and highly scalable.[7]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column with an appropriate pore size for separating the conjugate from the small molecule.

  • SEC running buffer (e.g., Phosphate Buffered Saline - PBS).

  • Chromatography system (e.g., FPLC or HPLC).

  • UV detector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of running buffer at the desired flow rate until a stable baseline is achieved on the UV detector.[2]

  • Sample Loading: Load the post-conjugation reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[2]

  • Elution: Elute the column with the running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The larger conjugate will elute first, followed by the smaller unreacted this compound.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy or other appropriate methods to identify the fractions containing the purified conjugate. Pool the desired fractions.

Protocol 2: Purification by Dialysis

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).

  • Dialysis buffer (at least 100-500 times the sample volume).

  • Stir plate and stir bar.

  • Beaker or container for the dialysis buffer.

Procedure:

  • Membrane Preparation: If using dialysis tubing, cut to the desired length and pre-treat according to the manufacturer's instructions to remove any preservatives. This may involve boiling in sodium bicarbonate and EDTA solutions.[13]

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

  • Sealing: Securely seal both ends of the dialysis tubing with clamps.

  • Dialysis: Immerse the sealed dialysis bag in the dialysis buffer. Place the container on a stir plate and stir gently at 4°C or room temperature.[11]

  • Buffer Changes: Perform the first buffer change after 2-4 hours. Conduct at least two more buffer changes at similar intervals or dialyze overnight for the final change to ensure complete removal of the unreacted ester.[11]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, and transfer the purified conjugate to a clean tube.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

Materials:

  • TFF system with a pump and reservoir.

  • TFF cassette or hollow fiber membrane with an appropriate MWCO.

  • Diafiltration buffer (e.g., PBS).

Procedure:

  • System Setup and Equilibration: Install the TFF membrane and equilibrate the system by flushing with buffer according to the manufacturer's protocol.

  • Concentration (Optional): If the sample volume is large, you can first concentrate the reaction mixture to a smaller volume.

  • Diafiltration: Add the reaction mixture to the reservoir. Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the small molecules.

  • Buffer Exchange: Continue the diafiltration for 5-10 diavolumes to ensure thorough removal of the unreacted this compound.[2]

  • Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final volume.

  • Sample Recovery: Recover the concentrated and purified conjugate from the system.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_purification Purification Methods cluster_analysis Analysis & Final Product conjugation_reaction Conjugation Reaction (Protein + NHPI-PEG3-C2-NHS) sec Size Exclusion Chromatography (SEC) conjugation_reaction->sec Crude Mixture dialysis Dialysis conjugation_reaction->dialysis Crude Mixture tff Tangential Flow Filtration (TFF) conjugation_reaction->tff Crude Mixture analysis Purity and Concentration Analysis sec->analysis dialysis->analysis tff->analysis final_product Purified Conjugate analysis->final_product

Caption: Workflow for post-conjugation purification.

troubleshooting_logic cluster_method Purification Method Used? cluster_solutions Potential Solutions start Unreacted NHS Ester Detected Post-Purification sec SEC start->sec dialysis Dialysis start->dialysis tff TFF start->tff solution_sec Decrease flow rate Check column pore size sec->solution_sec solution_dialysis Increase buffer volume Increase dialysis time More buffer changes dialysis->solution_dialysis solution_tff Increase diavolumes Check MWCO tff->solution_tff

Caption: Troubleshooting logic for inefficient purification.

References

strategies to control the degree of labeling with NHPI-PEG3-C2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NHPI-PEG3-C2-NHS ester. This guide provides detailed information, protocols, and troubleshooting advice to help you control the degree of labeling in your bioconjugation experiments. This compound is a non-cleavable linker containing a 3-unit polyethylene (B3416737) glycol (PEG) spacer, used for conjugating molecules to primary amines, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The reaction of N-hydroxysuccinimide (NHS) esters with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) is highly dependent on pH.[3] The optimal pH range for this reaction is typically between 7.2 and 8.5.[4][5]

  • Below pH 7.2: The primary amines on the protein are increasingly protonated (-NH3+), making them unavailable to react with the NHS ester.[4][6]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[3][5] This competing reaction consumes the labeling reagent, reducing the overall efficiency of protein labeling.[6] For many applications, a pH of 8.3-8.5 is considered optimal.[3][7]

Q2: Which buffers should I use for the labeling reaction? Which should I avoid?

It is critical to use a buffer that does not contain primary amines. Amine-containing buffers will compete with your target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[4][5]

  • Recommended Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[8][9]

    • Sodium Bicarbonate buffer (0.1 M), pH 8.3-8.5.[3][10]

    • HEPES or Borate buffers can also be used.[5]

  • Buffers to Avoid:

    • Tris (tris(hydroxymethyl)aminomethane)[4][5]

    • Glycine[4][8]

If your protein is already in a buffer containing amines, you must exchange it into one of the recommended buffers using methods like dialysis or desalting before starting the labeling reaction.[8][11]

Q3: How does the molar ratio of ester to protein affect the degree of labeling?

The molar ratio of this compound to your protein is a primary factor in controlling the degree of labeling (DOL). A higher molar excess of the ester will generally result in a higher DOL.

  • For mono-labeling, a starting molar excess of 8-fold may be appropriate.[3]

  • For general antibody labeling, a 20-fold molar excess might result in 4-6 labels per antibody.[8]

  • It is highly recommended to perform a series of small-scale labeling experiments with varying molar ratios to determine the optimal ratio for your specific protein and desired DOL.[9]

The required molar excess can also be affected by the protein concentration. Dilute protein solutions (< 1-2 mg/mL) may require a greater molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions, due to the competing hydrolysis reaction.[4][8]

Q4: What is the purpose of the PEG3 linker in this reagent?

The polyethylene glycol (PEG) spacer in this compound serves several important functions in bioconjugation:

  • It increases the hydrophilicity and solubility of the labeled molecule.[12]

  • It provides a flexible spacer arm, which can reduce steric hindrance when conjugating large molecules, such as antibodies and enzymes.[11][13]

  • The length of the PEG chain can be adjusted to optimize the pharmacokinetic properties of the resulting conjugate, although very long chains can sometimes impact biological activity.[11]

Q5: How can I prevent hydrolysis of the this compound?

The NHS ester moiety is sensitive to moisture and will hydrolyze in aqueous solutions.[8] To minimize hydrolysis and ensure maximum reactivity:

  • Storage: Store the solid reagent at -20°C with a desiccant.[8] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][14]

  • Reagent Preparation: Dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][8] Do not prepare and store stock solutions in these solvents for long periods, as their quality can affect the stability of the ester. Aqueous solutions of the ester should be used immediately.[3]

  • Reaction Conditions: While higher pH increases the labeling reaction rate, it also dramatically increases the hydrolysis rate. The half-life of an NHS ester can be hours at pH 7 but only minutes at pH 8.6-9.[5][6] Performing the reaction at 4°C can help minimize hydrolysis but may require a longer incubation time.[4]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Problem: Low or No Labeling 1. Inactive Reagent: The this compound was hydrolyzed due to improper storage or handling.• Ensure the reagent is stored properly at -20°C with a desiccant.[8] • Allow the vial to warm to room temperature before opening.[8] • Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3][8]
2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target protein.• Use an amine-free buffer such as PBS or sodium bicarbonate.[4][5] • If necessary, perform a buffer exchange on your protein sample before labeling.[8]
3. Suboptimal pH: The reaction pH is too low (<7.2), causing protonation of the primary amines on the protein.• Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[4] A pH of 8.3 is often recommended for efficiency.[10]
4. Insufficient Molar Ratio: The molar excess of the NHS ester is too low to achieve the desired degree of labeling.• Increase the molar excess of the this compound.[9] • Perform a titration experiment to find the optimal molar ratio for your specific protein.
5. Low Protein Concentration: The protein concentration is too low, favoring the competing hydrolysis reaction over the labeling reaction.• Increase the protein concentration. A concentration of at least 2 mg/mL is recommended.[4]
Problem: High Degree of Labeling / Aggregation 1. High Molar Ratio: The molar excess of the NHS ester is too high.• Reduce the molar excess of the labeling reagent in the reaction.
2. High pH: The reaction pH is too high, leading to a very rapid and potentially uncontrolled reaction.• Lower the reaction pH to within the 7.2-8.0 range to slow down the reaction rate.
3. Protein Properties: The protein may have many accessible lysine residues, making it prone to over-labeling. Excessive labeling can alter the protein's charge and lead to aggregation.• In addition to reducing the molar ratio, consider shortening the reaction time or performing the reaction at a lower temperature (4°C).[4]
Problem: Inconsistent Results 1. Reagent Instability: The NHS ester is degrading over time due to repeated opening of the vial or use of old stock solutions.• Aliquot the solid reagent upon first use to minimize exposure to moisture. • Always prepare fresh solutions of the NHS ester in anhydrous solvent for each experiment.[8]
2. Protocol Variations: Minor changes in pH, incubation time, temperature, or protein concentration between experiments.• Maintain strict control over all reaction parameters. Document every step carefully. • Ensure the pH of the buffer is consistent for each experiment.
3. Solvent Quality: The DMSO or DMF used to dissolve the ester contains water or amine contaminants (e.g., dimethylamine (B145610) from DMF degradation).• Use high-quality, anhydrous grade DMSO or DMF.[3]

Quantitative Data Summary

The degree of labeling is a balance between the amidation reaction (labeling) and the hydrolysis of the NHS ester. Both rates are influenced by pH and temperature.

Table 1: Effect of pH on NHS Ester Reaction Rates

pHAmine Reaction RateNHS Ester Hydrolysis RateHalf-life of NHS Ester (Hydrolysis)Recommendation
7.0SlowerSlow~4-5 hours at 0°C[5]Suitable for pH-sensitive proteins, but requires longer incubation times.
7.4ModerateModerateSlower than at higher pH.Good compromise for many proteins, often used in PBS buffer.
8.0-8.5FastFastDecreases significantly.Optimal for efficient labeling, but requires careful timing to minimize hydrolysis.[3]
> 8.6Very FastVery Fast~10 minutes at 4°CNot recommended; hydrolysis strongly outcompetes the labeling reaction.[6]

Table 2: General Guidelines for Molar Ratio and Reaction Time

ParameterRecommended RangeNotes
Molar Excess of Ester 5x to 20xHighly dependent on the protein and desired DOL. Start with a titration series.[11]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[11] A minimum of 2 mg/mL is often suggested.[4]
Incubation Time 30 - 60 minutesAt Room Temperature[8][11]
2 hours to overnightAt 4°C or on ice[3][8][11]
Solvent Concentration < 10% of total volumeThe concentration of DMSO or DMF should be kept low to avoid protein denaturation.[8]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein

This protocol is a general guideline for labeling a protein like an IgG antibody. Optimization may be required.

Materials:

  • Protein to be labeled (in amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex) or dialysis cassette[8][10]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[4][11] If not, perform a buffer exchange into the Reaction Buffer.

    • Bring the protein solution to room temperature.

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[8]

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[8][11]

  • Perform the Labeling Reaction:

    • Add the desired molar excess (e.g., a 20-fold excess) of the 10 mM NHS ester solution to the protein solution while gently stirring or vortexing.[8]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[8][11]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, you can add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Immediately purify the labeled protein from unreacted NHS ester and reaction byproducts.[10]

    • Use a desalting column or dialysis equilibrated with your desired storage buffer (e.g., PBS).[8]

  • Characterize and Store:

    • Determine the final protein concentration and the degree of labeling (DOL).

    • Store the labeled protein under conditions optimal for the non-labeled protein, typically at 4°C for short-term or -20°C for long-term storage. For long-term storage, consider adding stabilizers like BSA and sterile filtering.[10]

Protocol 2: Optimizing the Molar Ratio

To achieve a specific degree of labeling, it is essential to perform a titration experiment.

  • Set up several parallel reactions with a constant protein concentration.

  • In each reaction, vary the molar excess of the this compound (e.g., 2x, 5x, 10x, 20x, 40x).

  • Run the reactions according to the standard protocol (Protocol 1).

  • After purification, determine the DOL for each reaction using UV-Vis spectrophotometry or mass spectrometry.

  • Plot the DOL as a function of the molar ratio to identify the optimal condition to achieve your target DOL.

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_prep Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3) mix Add NHS Ester to Protein (e.g., 20x molar excess) p_prep->mix r_prep Prepare Reagent (10 mM NHPI-PEG3-C2-NHS in anhydrous DMSO) r_prep->mix incubate Incubate (30-60 min at RT or 2h at 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting column / Dialysis) quench->purify analyze Characterize (Determine DOL & Concentration) purify->analyze store Store Conjugate (4°C or -20°C) analyze->store

Caption: Experimental workflow for protein labeling.

G start Troubleshooting Start: Low or No Labeling q1 Is the reagent fresh & handled correctly? start->q1 s1 Solution: Use fresh reagent. Warm to RT before opening. Use anhydrous solvent. q1->s1 No q2 Is the buffer amine-free (e.g., PBS, Bicarbonate)? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Perform buffer exchange into an amine-free buffer. q2->s2 No q3 Is the pH between 7.2 and 8.5? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Adjust buffer pH to the optimal range, recommend ~8.3. q3->s3 No q4 Is protein concentration > 2 mg/mL? q3->q4 Yes a3_yes Yes a3_no No s4 Solution: Concentrate protein sample before labeling. q4->s4 No s5 Solution: Increase molar excess of NHS ester. Perform a titration. q4->s5 Yes a4_yes Yes a4_no No

Caption: Decision tree for troubleshooting low labeling.

G cluster_cell Target Cell receptor Cell Surface Receptor (e.g., HER2) pathway Downstream Signaling (e.g., PI3K/Akt Pathway) receptor->pathway Activation receptor->block Internalization & Payload Release effect Cellular Effect (e.g., Proliferation, Survival) pathway->effect adc Antibody-Drug Conjugate (ADC) [Antibody + NHPI-PEG3-C2-Payload] adc->receptor Binding block->effect Inhibition

Caption: Application of a labeled antibody in a signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison of ADC Linkers: NHPI-PEG3-C2-NHS Ester vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic window. The choice of linker dictates the ADC's pharmacokinetic profile and the efficiency of payload delivery to target cells. This guide provides an objective comparison of two non-cleavable linkers: the emerging NHPI-PEG3-C2-NHS ester and the well-established Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Hydrophilicity High (due to PEG3 moiety)Low (hydrophobic cyclohexane (B81311) group)
Solubility of ADC Generally increased, reducing aggregation potentialCan contribute to aggregation, especially with hydrophobic payloads
Potential Drug-to-Antibody Ratio (DAR) Higher DARs may be achievable without aggregation[1]Limited by the hydrophobicity of the linker and payload to avoid aggregation
In Vivo Half-Life Potentially extended due to the hydrophilic PEG chain[1]Generally results in a shorter half-life compared to PEGylated counterparts[1]
Plasma Stability High (non-cleavable)High (non-cleavable)[1]
Off-Target Toxicity Potentially reduced due to improved pharmacokinetics and reduced aggregation[2]Potential for hydrophobicity-driven off-target uptake
Immunogenicity Generally low due to the biocompatibility of PEGCan be immunogenic

In-Depth Performance Comparison

Pharmacokinetics and In Vivo Efficacy

Experimental data consistently demonstrates the positive impact of PEGylation on the pharmacokinetic profile of ADCs. The inclusion of a Polyethylene Glycol (PEG) linker, such as the PEG3 moiety in this compound, can significantly extend the conjugate's half-life. For instance, a study comparing a HER2-targeting affibody conjugated to MMAE via either an SMCC linker or PEG linkers of varying lengths showed that 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold half-life extensions, respectively, compared to the SMCC-linked conjugate.[1][3] This improved pharmacokinetic profile often translates to enhanced in vivo efficacy. In preclinical models, ADCs with PEGylated linkers have demonstrated a wider therapeutic window and greater efficacy in multidrug-resistant cancer cell lines and in vivo tumor xenograft models compared to those with SMCC linkers.[1]

Drug-to-Antibody Ratio (DAR) and Aggregation

A significant advantage of hydrophilic PEGylated linkers like this compound is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers.[2] This allows for the production of ADCs with higher DARs without compromising their physical stability. Hydrophobic linkers like SMCC, when combined with hydrophobic payloads, can lead to ADC aggregation, which can increase clearance and reduce efficacy.[1] The use of hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation or loss of affinity.[4]

Chemical Structures and Conjugation Mechanisms

The fundamental difference in the application of these two linkers lies in their chemical structure and the resulting physicochemical properties they impart to the ADC.

Caption: Chemical structures of this compound and SMCC linkers.

Both linkers utilize an N-hydroxysuccinimide (NHS) or a similar active ester (N-hydroxyphthalimide - NHPI) for conjugation to primary amines, such as the lysine (B10760008) residues on the surface of an antibody.

Conjugation Pathway

The conjugation process for both linkers typically involves a two-step reaction. First, the amine-reactive ester of the linker reacts with the antibody. Subsequently, a thiol-containing payload is conjugated to the maleimide (B117702) group (in the case of SMCC) or another functional group on the payload-linker construct.

workflow cluster_antibody Antibody Preparation cluster_linker Linker Activation & Conjugation cluster_payload Payload Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody (mAb) Linker NHPI-PEG3-C2-NHS or SMCC Activated_mAb Activated mAb Linker->Activated_mAb Reacts with Lysine residues Linker->Activated_mAb Payload Thiol-containing Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Reacts with activated linker Payload->ADC Purification Purification (e.g., SEC, HIC) Characterization Characterization (DAR, Purity) Purification->Characterization

References

A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, influencing the ADC's stability, potency, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, with a focus on non-cleavable linkers like the NHPI-PEG3-C2-NHS ester, supported by experimental data and detailed methodologies.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers (e.g., this compound)
Release Mechanism Enzymatic cleavage, pH-mediated hydrolysis, or reduction in the tumor microenvironment or within the cell.[1]Proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2]
Payload Form Typically releases the unmodified, native drug.Releases the payload with the linker and an attached amino acid residue from the antibody.[3]
"Bystander Effect" Can induce a "bystander effect," killing neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload.[4]Generally, a lower to negligible bystander effect as the released payload is often charged and membrane-impermeable.[5]
Plasma Stability Varies depending on the cleavage chemistry; can be susceptible to premature payload release in circulation.Generally exhibits higher plasma stability, leading to a longer half-life and potentially reduced off-target toxicity.[6][7]
Therapeutic Window Can be potent but may have a narrower therapeutic window due to potential off-target toxicity.[2]Often provides a wider therapeutic window due to enhanced stability and reduced systemic toxicity.[6]
Dependence on Target Biology Can be effective even with non-internalizing antibodies or in the tumor microenvironment.[2]Highly dependent on the internalization of the ADC and subsequent lysosomal trafficking for payload release.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how they release their cytotoxic payload.

Cleavable linkers are designed to be labile in the specific conditions of the tumor microenvironment or within the cancer cell. This can be achieved through:

  • Enzyme-sensitive linkers: Often containing dipeptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells.[4]

  • pH-sensitive linkers: Incorporating acid-labile groups (e.g., hydrazones) that are stable at the physiological pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[4]

  • Glutathione-sensitive linkers: Utilizing disulfide bonds that are cleaved in the reducing intracellular environment, which has a higher glutathione (B108866) concentration than the bloodstream.[4]

Non-cleavable linkers , such as the this compound, form a stable covalent bond between the antibody and the payload. The release of the drug is entirely dependent on the proteolytic degradation of the antibody component of the ADC after it has been internalized by the target cell and trafficked to the lysosome.[2] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[3] The inclusion of a polyethylene (B3416737) glycol (PEG) chain in linkers like this compound can further enhance the ADC's solubility and pharmacokinetic properties.

cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Binding & Internalization ADC_C->Internalization_C Trafficking_C Endosome/ Lysosome Internalization_C->Trafficking_C Cleavage_C Linker Cleavage (Enzymes, pH, etc.) Trafficking_C->Cleavage_C Release_C Payload Release Cleavage_C->Release_C Action_C Target Action Release_C->Action_C Bystander Bystander Effect (Payload Diffusion) Release_C->Bystander ADC_NC ADC with Non-Cleavable Linker Internalization_NC Binding & Internalization ADC_NC->Internalization_NC Trafficking_NC Lysosome Internalization_NC->Trafficking_NC Degradation_NC Antibody Degradation Trafficking_NC->Degradation_NC Release_NC Payload-Linker-AA Release Degradation_NC->Release_NC Action_NC Target Action Release_NC->Action_NC

Figure 1. Signaling pathways for cleavable and non-cleavable ADC payload release.

Comparative Performance Data

The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity, plasma stability, and in vivo efficacy of ADCs with these two linker types.

Table 1: In Vitro Cytotoxicity

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)
Trastuzumab-vc-MMAESK-BR-3 (HER2-positive)HER2Cleavable (vc)MMAE~15-50
Trastuzumab-PEG-MMADBxPC3 (M1S1-positive)M1S1Non-Cleavable (PEG-based)MMAD~0.3
Table 2: Plasma Stability

Plasma stability is crucial to prevent premature drug release and off-target toxicity. It is often measured by the percentage of intact ADC remaining over time.

ADC ConfigurationPlasma SourceTime Point (hours)Intact ADC (%)
ADC with Cleavable Linker (e.g., dipeptide)Human168~70-85%
ADC with Non-Cleavable Linker (e.g., PEG-based)Human168>95%
Table 3: In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is evaluated in animal models by measuring tumor volume over time.

ADC ConfigurationXenograft ModelTreatment DoseTumor Growth Inhibition (%)
ADC with Cleavable Linker (e.g., vc-MMAE)NCI-N87 (gastric)3 mg/kg~85%
ADC with Non-Cleavable Linker (e.g., PEG-Auristatin)BxPC3 (pancreatic)10 mg/kgSignificant tumor regression

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different linker technologies.

cluster_workflow General Experimental Workflow for ADC Comparison cluster_invitro In Vitro cluster_invivo In Vivo ADC_Prep ADC Preparation (Cleavable & Non-Cleavable) In_Vitro In Vitro Characterization ADC_Prep->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis Cytotoxicity Cytotoxicity Assay (IC50 Determination) Plasma_Stability Plasma Stability Assay Bystander Bystander Effect Assay Xenograft Xenograft Model Efficacy Study PK Pharmacokinetic (PK) Analysis Tox Toxicolgy Assessment

Figure 2. Experimental workflow for comparing ADCs.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC (with both cleavable and non-cleavable linkers) and a control antibody.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-120 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • IC50 Calculation: Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis of Intact ADC: Analyze the samples by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

  • Analysis of Released Payload: Alternatively, quantify the amount of free payload in the plasma using LC-MS/MS.

Bystander Killing Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).

  • Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.

  • ADC Treatment: Treat the co-culture with the ADCs.

  • Imaging and Analysis: Monitor the viability of both cell populations over time using high-content imaging. Quantify the reduction in the number of fluorescent antigen-negative cells in the presence of antigen-positive cells and the ADC.

In Vivo Efficacy Xenograft Study

Objective: To evaluate the anti-tumor activity of an ADC in a mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, cleavable ADC, non-cleavable ADC).

  • Treatment Administration: Administer the treatments, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion: A Strategic Choice

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all solution and must be tailored to the specific therapeutic application. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous for treating heterogeneous tumors. However, this can come with the risk of lower plasma stability and increased off-target toxicity.

Non-cleavable linkers, including those with PEG moieties like this compound, generally provide enhanced stability and a wider therapeutic window, making them a safer option.[2][6] However, their efficacy is highly dependent on ADC internalization and lysosomal processing, and they typically lack a significant bystander effect. Ultimately, the optimal linker strategy is determined by a careful consideration of the target antigen's biology, the payload's properties, and the desired therapeutic outcome. Rigorous experimental evaluation, as outlined in this guide, is paramount to selecting the most effective and safest linker for a given ADC candidate.

References

A Comparative Guide to Analytical Methods for Validating NHPI-PEG3-C2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of molecules using linkers like NHPI-PEG3-C2-NHS ester is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).[1] This guide provides an objective comparison of key analytical methods to validate the covalent bond formation between the NHS ester and a primary amine on a target molecule, ensuring the integrity and efficacy of the final conjugate.

The this compound is a non-cleavable linker containing a 3-unit polyethylene (B3416737) glycol (PEG) spacer, which is utilized in the synthesis of ADCs.[1][2] The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on an antibody) to form a stable amide bond.[] Validating this conjugation is essential for confirming the identity, purity, and stability of the resulting molecule.

Comparison of Key Analytical Methods

A variety of analytical techniques can be employed to characterize the conjugation reaction. The choice of method depends on the nature of the target molecule (e.g., protein, peptide, or small molecule), the required level of detail, and available instrumentation. The following table summarizes and compares the most common validation methods.

Analytical Method Principle Information Obtained Key Advantages Key Limitations
UV-Vis Spectroscopy Measures absorbance of light by the molecule. Used to determine the concentration of the protein and the attached linker/drug.Quantitative: Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[4][5]Rapid, accessible, and non-destructive. Provides a good measure of average conjugation.[4]Provides an average value, not information on distribution. Requires distinct absorbance peaks for the protein and the attached molecule. Can be inaccurate if extinction coefficients are not well-defined.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Quantitative & Qualitative: Confirms the mass of the intact conjugate, identifies different conjugated species (e.g., DAR 0, 2, 4), and can pinpoint conjugation sites (bottom-up approach).[7][8]Highly sensitive and accurate. Provides detailed molecular weight information and distribution of species.[9] Essential for confirming covalent modification.[10]Can be complex to interpret, especially for heterogeneous mixtures. Native MS is often required for non-covalent complexes.[11]
High-Performance Liquid Chromatography (HPLC) Separates molecules based on physical/chemical properties like hydrophobicity, size, or charge.Quantitative & Qualitative: Separates conjugated, unconjugated molecules, and fragments. Determines purity and quantifies different species.[12][13]High resolution and reproducibility. Can be coupled with MS for enhanced characterization.[14] Different modes (SEC, RP, HIC) offer versatile separation capabilities.Method development can be time-consuming. May cause denaturation of proteins (e.g., RP-HPLC).
SDS-PAGE Separates proteins based on molecular weight under denaturing conditions.Qualitative: Visualizes the increase in molecular weight upon conjugation.Simple, widely available, and provides a quick visual confirmation of conjugation.Low resolution, not quantitative, and does not provide information on the distribution or location of conjugation.

Experimental Protocols and Data Presentation

UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

This method is used to calculate the average number of linker molecules conjugated to each target protein.

Experimental Protocol:

  • Sample Preparation: Purify the conjugate from excess, unreacted linker using methods like dialysis or size-exclusion chromatography (gel filtration).[15][16]

  • Spectrophotometer Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the maximum absorbance wavelength (λmax) of the NHPI moiety.

  • Calculation: The Degree of Labeling (DOL) is calculated using the Beer-Lambert law, correcting for the absorbance of the linker at 280 nm.[17]

The formula is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_max) Where:

  • A_max is the absorbance at the λmax of the NHPI group.

  • A_280 is the absorbance at 280 nm.

  • ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • ε_max is the molar extinction coefficient of the NHPI group at its λmax.

  • CF_280 is a correction factor (ε_280_linker / ε_max_linker).[17]

Data Presentation:

SampleA280A_max (at λ_max)Calculated Protein Conc. (µM)Calculated Linker Conc. (µM)Degree of Labeling (DOL)
Conjugate Batch 11.150.457.529.83.97
Conjugate Batch 21.120.427.327.83.81
Unconjugated Control1.050.017.0-N/A

Workflow for DOL Determination by UV-Vis Spectroscopy

cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Conjugated Protein Solution B Purify (e.g., SEC) A->B Remove excess linker C Measure Absorbance (A280 & Amax) B->C D Apply Beer-Lambert Law with Correction Factor C->D E Determine DOL D->E

Workflow for calculating the Degree of Labeling (DOL).
Mass Spectrometry for Confirmation of Conjugate Mass

Mass spectrometry provides precise mass information, confirming the covalent attachment of the linker and revealing the distribution of different conjugated species.

Experimental Protocol (Intact Mass Analysis):

  • Sample Preparation: Desalt the purified conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts.

  • LC-MS Analysis: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10] A reversed-phase column with a suitable pore size (e.g., 300Å) is often used for intact protein analysis.

  • Data Processing: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact protein and its conjugated forms.

Data Presentation:

SpeciesExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Abundance (%)
Unconjugated Antibody148,000.0148,000.5+0.55.2
Antibody + 2 Linkers148,928.9148,929.6+0.745.3
Antibody + 4 Linkers149,857.7149,858.8+1.140.1
Antibody + 6 Linkers150,786.6150,787.2+0.69.4

Note: The mass of NHPI-PEG3-C2 is approximately 464.43 Da, but the NHS group is lost upon conjugation.

Workflow for LC-MS Analysis of Conjugates

A Purified Conjugate B LC Separation (e.g., RP-HPLC) A->B C Ionization (e.g., ESI) B->C D Mass Analysis (e.g., Orbitrap) C->D E Data Deconvolution D->E F Mass Spectrum (Identify Species) E->F

General workflow for conjugate analysis by LC-MS.
HPLC for Purity and Heterogeneity Assessment

HPLC is a powerful tool for assessing the purity and heterogeneity of the conjugation reaction by separating different species.

Experimental Protocol (Size-Exclusion Chromatography - SEC):

  • System Preparation: Equilibrate an SEC column appropriate for the molecular weight of the protein with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Analysis: Inject the crude or purified conjugation reaction mixture.

  • Data Analysis: Monitor the elution profile using a UV detector (e.g., at 280 nm). The conjugated protein should elute earlier than the unconjugated linker. Aggregates will elute even earlier, while fragments will elute later.

Data Presentation:

SampleRetention Time (min)Peak Area (%)Identity
Conjugate Reaction Mix8.52.1Aggregate
10.292.5Monomeric Conjugate
15.15.4Excess Linker/Fragment
Unconjugated Control10.399.1Monomeric Antibody

Logical Diagram of Conjugation and Analysis

cluster_reaction Conjugation Reaction cluster_analysis Validation Methods A Target Molecule (e.g., Antibody-NH2) C Conjugate + Byproducts A->C pH 7.2-8.5 B This compound B->C pH 7.2-8.5 D UV-Vis (DOL) C->D Characterize E HPLC (Purity) C->E Characterize F Mass Spec (Mass ID) C->F Characterize

Overview of the conjugation and validation process.

Comparison with Alternative Chemistries

While NHS-ester chemistry is robust for targeting primary amines, other methods exist for site-specific or alternative conjugations.

Conjugation Chemistry Target Residue Validation Methods Key Advantages
NHS Ester (This Guide) Lysine (Amine) HPLC, MS, UV-VisHigh reactivity, simple one-step protocol.[]
Maleimide Cysteine (Thiol) HPLC (HIC), MSAllows for site-specific conjugation to engineered or native cysteines, leading to more homogeneous products.[]
Click Chemistry Azide/Alkyne HPLC, MSBio-orthogonal, highly specific, and efficient. Enables precise site-specific labeling.

The analytical methods described in this guide—HPLC, Mass Spectrometry, and UV-Vis Spectroscopy—are foundational and broadly applicable for validating conjugates regardless of the specific chemistry used, though chromatographic conditions may need to be optimized (e.g., using Hydrophobic Interaction Chromatography (HIC) for maleimide-linked ADCs).[13]

References

A Comparative Guide to Assessing the Impact of NHPI-PEG3-C2-NHS Ester on Antibody Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NHPI-PEG3-C2-NHS ester, a non-cleavable PEGylated linker, with alternative antibody conjugation chemistries. It outlines the potential impacts on critical antibody functions and includes supporting experimental methodologies for quantitative assessment.

Introduction to Antibody Conjugation and the Role of Linkers

Antibody conjugation is a cornerstone of modern biotherapeutics, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapies. The choice of chemical linker used to attach a payload (e.g., a cytotoxic drug, a fluorophore) to an antibody is critical, as it can significantly influence the conjugate's stability, efficacy, pharmacokinetics, and immunogenicity.[]

This compound is a specific type of linker used in the synthesis of ADCs.[2][3] It combines three key features:

  • NHS Ester: An N-hydroxysuccinimide ester group that reacts efficiently with primary amines (the ε-amino group of lysine (B10760008) residues) on the antibody surface to form stable, irreversible amide bonds.[][5] This is a widely used, robust chemistry for protein modification.[]

  • PEG3: A short polyethylene (B3416737) glycol (PEG) spacer. PEGylation, the attachment of PEG chains, is a well-established strategy to improve the solubility, stability, and in-vivo circulation time of biopharmaceuticals.[6][7] It can also shield the conjugate from immune recognition and reduce aggregation.[][7][8]

  • NHPI: An N-Hydroxyphthalimide group, which is part of the linker's core structure.

The primary function of this linker is to covalently attach a payload to an antibody in a stable, non-cleavable manner.[2] However, the conjugation process itself, particularly with amine-reactive chemistries like NHS esters, can impact antibody function. Since lysine residues are often distributed across the antibody surface, traditional NHS ester conjugation can lead to a heterogeneous product mixture with labels attached at various positions, potentially including the antigen-binding site.[9]

Comparison of Conjugation Chemistries

The choice of linker chemistry is a critical decision in the development of an antibody conjugate. Below is a comparison of the lysine-targeting approach of this compound with a common site-specific alternative.

FeatureThis compound (Lysine Conjugation) Maleimide-Thiol Chemistry (Cysteine Conjugation)
Target Residue Primary amines (Lysine, N-terminus)Free thiols (Cysteine)
Selectivity Targets multiple accessible lysines, leading to potential heterogeneity.Can be highly site-specific by targeting engineered cysteines or reduced native disulfides.
Homogeneity Produces a heterogeneous mixture with varying drug-to-antibody ratios (DARs) and conjugation sites.[9]Can produce a homogeneous product with a defined DAR and location.
Antibody Engineering Not typically required for native antibodies.Often requires antibody engineering to introduce free cysteine residues.
Reaction pH Optimal at pH 7.2 - 8.5.[][5]Typically performed at pH 6.5 - 7.5.
Potential Impact on Function Risk of modification within the antigen-binding site (Fab region), potentially reducing affinity. PEG moiety can help mitigate aggregation.[8]Site-specific conjugation away from the Fab region is designed to preserve native antibody function.[9]
Key Advantage Simple, robust chemistry applicable to native antibodies without modification.[]High degree of control over conjugate structure, leading to improved consistency and potentially a wider therapeutic window.[]
Quantitative Assessment of Functional Impact

To assess the impact of conjugation with this compound or any other linker, a panel of biophysical and functional assays is essential.

Conjugation can alter the binding kinetics of an antibody. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for quantifying these changes.[10][11]

Table 1: Hypothetical SPR Data Comparing Conjugation Methods

Antibody SampleAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, nM)
Unconjugated (Control)5.0 x 10⁵1.0 x 10⁻⁴0.20
Conjugated (NHS Ester)3.5 x 10⁵2.5 x 10⁻⁴0.71
Conjugated (Site-Specific)4.8 x 10⁵1.1 x 10⁻⁴0.23
Note: Data are representative examples and will vary based on the specific antibody, linker, and payload.

A significant increase in the dissociation constant (KD) post-conjugation, as shown in the hypothetical NHS ester example, would indicate a reduction in binding affinity. This could be due to steric hindrance or modification of a critical lysine residue in the binding site.

The thermal stability of an antibody is a critical quality attribute. Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the thermal transition midpoint (Tm), which reflects the stability of the protein's domains (Fab, CH2, CH3).[12] A decrease in Tm suggests that conjugation has destabilized the antibody structure.

PEGylation is known to have complex effects on stability; while it can prevent precipitation of aggregates, it does not always prevent the formation of soluble aggregates.[8]

Table 2: Hypothetical DSC Data Comparing Conjugation Methods

Antibody SampleFab Domain Tm (°C)CH2 Domain Tm (°C)Aggregation Onset (Tagg, °C)
Unconjugated (Control)75.268.570.1
Conjugated (NHS Ester)72.867.968.5
Conjugated (Site-Specific)74.968.369.8
Note: Data are representative examples.

A lower Tm and Tagg for the NHS ester conjugate would suggest a decrease in overall thermal stability, making it more prone to unfolding and aggregation at lower temperatures.

Experimental Protocols & Visualizations

Protocol 1: NHS Ester Conjugation Workflow

This protocol outlines a general procedure for conjugating an antibody using an amine-reactive NHS ester linker like this compound.

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. Adjust the antibody concentration to 1-2 mg/mL.[]

  • Linker Preparation: Dissolve the this compound in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the antibody solution. The ratio will determine the average drug-to-antibody ratio (DAR) and must be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[]

  • Purification: Remove unconjugated linker and reaction byproducts (e.g., N-hydroxysuccinimide) using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the conjugate to determine DAR, purity, and concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis antibody_prep 1. Antibody Buffer Exchange (PBS, pH 8.0) conjugation 3. Add Linker to Antibody (Molar Excess) antibody_prep->conjugation linker_prep 2. Dissolve NHS Ester (in DMSO) linker_prep->conjugation incubation 4. Incubate (1-2h RT or 4°C O/N) conjugation->incubation purification 5. Purify Conjugate (Size-Exclusion Chromatography) incubation->purification analysis 6. Characterize ADC (DAR, Purity, Affinity) purification->analysis

Caption: Workflow for antibody conjugation using an NHS ester linker.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general method for analyzing antibody-antigen binding kinetics.[10][14]

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the carboxyl groups on the chip surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Immobilize the antigen (ligand) onto the activated chip surface via amine coupling to a target density. A control flow cell should be prepared similarly without the antigen.

  • Analyte Injection: Prepare a series of dilutions of the antibody conjugate (analyte) in running buffer. Inject the analyte solutions sequentially over the ligand and control surfaces at a constant flow rate.

  • Dissociation: After each injection, allow the running buffer to flow over the chip to monitor the dissociation of the antibody from the antigen.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte before the next injection.

  • Data Analysis: Subtract the signal from the control flow cell. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

G cluster_setup Setup cluster_run Kinetic Analysis cluster_analysis Data Processing chip_prep Activate Sensor Chip (EDC/NHS) immobilize Immobilize Antigen (Ligand) chip_prep->immobilize association Inject Antibody Conjugate (Analyte Association) immobilize->association dissociation Buffer Flow (Analyte Dissociation) association->dissociation data_fit Fit Sensorgram Data (e.g., 1:1 Langmuir) dissociation->data_fit kinetics_out Determine ka, kd, KD data_fit->kinetics_out

Caption: Experimental workflow for SPR-based kinetic analysis.

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability

This protocol provides a general method for assessing the thermal stability of antibody conjugates.[15]

  • Sample Preparation: Dialyze all antibody samples (unconjugated and conjugated) into the same formulation buffer. Adjust the concentration of each sample to be identical (e.g., 0.5-1.0 mg/mL).

  • Instrument Setup: Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell of the calorimeter.

  • Thermal Scan: Equilibrate the system at a starting temperature (e.g., 20°C). Apply a constant scan rate (e.g., 60°C/hour) to heat the sample to a final temperature (e.g., 100°C).

  • Data Acquisition: Record the differential heat capacity (Cp) as a function of temperature.

  • Data Analysis: After subtracting the buffer-buffer baseline, fit the thermogram to a suitable model to determine the thermal transition midpoint (Tm) for each unfolding event.

G cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Analysis sample_prep 1. Prepare Samples (Identical Buffer & Conc.) load_sample 2. Load Sample & Reference sample_prep->load_sample thermal_scan 3. Heat at Constant Rate (e.g., 20-100°C) load_sample->thermal_scan process_data 4. Baseline Subtraction thermal_scan->process_data fit_model 5. Fit Thermogram process_data->fit_model tm_out Determine Tm fit_model->tm_out

Caption: General workflow for DSC thermal stability analysis.

References

A Head-to-Head Battle: Unveiling Alternatives to NHPI-PEG3-C2-NHS Ester for Superior Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and safer antibody-drug conjugates (ADCs) is a continuous journey. A critical component in this endeavor is the linker used to attach the potent cytotoxic payload to the targeting antibody. While traditional amine-reactive linkers like NHPI-PEG3-C2-NHS ester have been widely used, the field is rapidly advancing towards next-generation conjugation strategies that offer greater precision and control. This guide provides an objective comparison of emerging alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.

The limitations of conventional NHS ester chemistry, which randomly targets lysine (B10760008) residues on the antibody, are well-documented. This stochastic approach leads to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can negatively impact the ADC's pharmacokinetics, efficacy, and safety profile, making manufacturing and quality control challenging.[1][2][3][4]

In contrast, site-specific conjugation technologies have emerged as a powerful alternative, enabling the production of homogeneous ADCs with a precisely controlled DAR.[1][3][4] These methods, which include enzymatic and chemical approaches, offer the promise of an improved therapeutic index by optimizing the ADC's performance.

The Rise of Precision: A Comparative Look at Conjugation Technologies

This guide explores two primary alternatives to the random lysine conjugation facilitated by NHS esters: enzymatic conjugation and site-specific chemical conjugation.

Enzymatic Conjugation: This approach utilizes enzymes to catalyze the site-specific attachment of a drug-linker to the antibody. Key enzymes in this space include Sortase A and Transglutaminase.

  • Sortase A-Mediated Ligation: This method involves the genetic fusion of a short recognition sequence (e.g., LPETG) to the antibody. Sortase A then cleaves this sequence and ligates a payload carrying a corresponding glycine (B1666218) motif.[5][6][7] This results in a highly controlled and site-specific conjugation.

  • Transglutaminase-Mediated Conjugation: Microbial transglutaminase (mTG) can create a stable isopeptide bond between a glutamine residue on the antibody and a primary amine on the linker-payload.[2][8][9][10][11] By engineering a specific glutamine tag or utilizing a naturally accessible glutamine, site-specific conjugation can be achieved.

Site-Specific Chemical Conjugation: This category encompasses methods that utilize engineered amino acids or specific chemical reactions to achieve precise payload placement.

  • Engineered Cysteine Conjugation (e.g., THIOMAB™): By introducing cysteine residues at specific sites on the antibody through genetic engineering, maleimide-functionalized linkers can be attached with high precision.[12][13][14][15][16] This allows for the creation of homogeneous ADCs with a defined DAR.

Quantitative Performance Metrics: A Data-Driven Comparison

The following tables summarize the key performance differences between traditional NHS ester conjugation and its site-specific alternatives. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary depending on the specific antibody, payload, and linker used.

Parameter This compound (Lysine Conjugation) Enzymatic Conjugation (e.g., Sortase A, Transglutaminase) Site-Specific Chemical Conjugation (e.g., Engineered Cysteine)
Drug-to-Antibody Ratio (DAR) Heterogeneous mixture (e.g., DAR 0-8)Homogeneous (e.g., DAR 2 or 4)Homogeneous (e.g., DAR 2 or 4)
Product Homogeneity LowHighHigh
Control over Conjugation Site NoHighHigh
Potential Impact on Antigen Binding Possible, if lysines in the binding site are modifiedMinimal, as conjugation is distal to the binding siteMinimal, as conjugation is at engineered sites away from the binding region
Reproducibility LowerHighHigh

Table 1: Comparison of Key Conjugation Characteristics.

Performance Metric This compound (Lysine Conjugation) Site-Specific Conjugation (Enzymatic or Chemical) Reference
In Vitro Cytotoxicity (IC50) Potent, but can be variable depending on the ADC population.Often shows comparable or slightly improved potency due to optimized drug placement.[3]
In Vivo Efficacy Can be effective, but heterogeneity may lead to faster clearance of highly conjugated species.Often demonstrates superior efficacy and a wider therapeutic window due to improved pharmacokinetics and tolerability.[1][8][17]
Pharmacokinetics (PK) Heterogeneous population can lead to complex PK profiles and faster clearance.More uniform PK profile, often with a longer half-life and reduced clearance.[3][18]
Plasma Stability Generally stable amide bond, but payload distribution can affect overall stability.High, with stable enzymatic linkages.[8]

Table 2: Comparative Performance of ADCs Prepared by Different Methods.

Visualizing the Difference: Conjugation Workflows

The following diagrams illustrate the conceptual workflows for traditional NHS ester labeling versus a site-specific enzymatic approach.

NHS_Ester_Labeling cluster_0 Traditional NHS Ester Labeling Antibody Antibody Reaction Random Lysine Conjugation Antibody->Reaction NHPI-PEG3-C2-NHS_Ester This compound NHPI-PEG3-C2-NHS_Ester->Reaction Heterogeneous_ADC Heterogeneous ADC Mixture (DAR 0-8) Reaction->Heterogeneous_ADC

Caption: Workflow for traditional antibody labeling using an NHS ester.

Site_Specific_Labeling cluster_1 Site-Specific Enzymatic Labeling (e.g., Sortase A) Engineered_Antibody Engineered Antibody (with LPETG tag) Sortase_A Sortase A Engineered_Antibody->Sortase_A Payload-Gly Payload-(Gly)n Payload-Gly->Sortase_A Homogeneous_ADC Homogeneous ADC (DAR 2 or 4) Sortase_A->Homogeneous_ADC

Caption: Workflow for site-specific antibody labeling using Sortase A.

Experimental Methodologies: A Guide to Practice

For researchers looking to implement these advanced conjugation strategies, detailed protocols are essential.

Protocol 1: Traditional Antibody Labeling with NHS Ester

This protocol outlines a general procedure for labeling an antibody with an amine-reactive NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • This compound (or similar)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer.

  • Linker-Payload Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a calculated molar excess of the dissolved NHS ester to the antibody solution. The optimal molar ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: Site-Specific Antibody Conjugation via Microbial Transglutaminase (mTG)

This protocol provides a general workflow for the mTG-mediated conjugation of a payload to an antibody.[2][8][9][10][11]

Materials:

  • Antibody with an accessible glutamine residue (native or engineered)

  • Amine-containing linker-payload

  • Microbial Transglutaminase (mTG)

  • Reaction buffer (e.g., Tris buffer, pH 7.5-8.0)

  • Purification system (e.g., Protein A chromatography or SEC)

Procedure:

  • Antibody and Payload Preparation: Prepare the antibody and the amine-containing linker-payload in the reaction buffer.

  • Enzymatic Reaction: Add mTG to the mixture of the antibody and a molar excess of the linker-payload. The optimal enzyme concentration and substrate ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2-16 hours).

  • Purification: Purify the resulting ADC to remove the enzyme, unreacted payload, and other reaction components.

  • Characterization: Analyze the purified ADC for DAR, homogeneity, and other quality attributes.

Protocol 3: Site-Specific Antibody Conjugation via Engineered Cysteine

This protocol describes a typical procedure for conjugating a maleimide-functionalized payload to a cysteine-engineered antibody.[12][13][14][15][16]

Materials:

  • Cysteine-engineered antibody (e.g., THIOMAB™)

  • Reducing agent (e.g., TCEP)

  • Oxidizing agent (e.g., dehydroascorbic acid, DHAA)

  • Maleimide-functionalized linker-payload

  • Reaction buffer (e.g., PBS with EDTA)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Reduction: Partially reduce the antibody with a controlled amount of TCEP to selectively reduce the engineered cysteine residues.

  • Re-oxidation (optional but recommended): Re-oxidize the native interchain disulfide bonds using DHAA.

  • Conjugation: Add the maleimide-functionalized linker-payload to the reduced antibody. Incubate the reaction at room temperature for 1-4 hours.

  • Quenching: Quench any unreacted maleimides by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the ADC using an appropriate chromatography method.

  • Characterization: Characterize the final ADC product for DAR, purity, and stability.

Conclusion: Paving the Way for a New Generation of ADCs

The shift from random to site-specific antibody conjugation marks a significant advancement in the field of ADCs. While this compound and similar amine-reactive linkers have been instrumental in the development of early-generation ADCs, the data strongly suggests that the superior homogeneity and defined stoichiometry offered by enzymatic and site-specific chemical methods can lead to improved therapeutic outcomes.[1][3][8][17] By providing greater control over the ADC's structure, these innovative approaches are paving the way for the development of safer, more effective, and more manufacturable antibody-drug conjugates. The choice of the optimal conjugation strategy will ultimately depend on the specific antibody, payload, and desired therapeutic application, but the evidence presented in this guide underscores the compelling advantages of moving beyond traditional NHS ester chemistry.

References

The Impact of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of linker technology is a critical step in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the various strategies to fine-tune ADC properties, the incorporation of polyethylene (B3416737) glycol (PEG) spacers within the linker has garnered significant attention. The length of the PEG chain can profoundly influence the physicochemical and pharmacological properties of an ADC, including its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. This guide provides a comparative analysis of different length PEG spacers in ADC linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The Balancing Act: Pharmacokinetics vs. In Vitro Potency

The inclusion of hydrophilic PEG linkers can mitigate the challenges posed by hydrophobic drug payloads, which often lead to ADC aggregation and rapid clearance from circulation.[1][2] This enables the use of higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[1] However, the choice of PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent in vitro cytotoxicity.

Longer PEG chains generally lead to a longer plasma half-life and improved in vivo efficacy.[3][4] This is attributed to an increased hydrodynamic radius, which reduces renal clearance and shields the payload from the immune system.[4] Conversely, longer PEG linkers can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance at the target cell surface.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from preclinical studies, offering a comparative look at the performance of ADCs with varying PEG linker lengths.

LinkerClearance (mL/day/kg)In Vitro Cytotoxicity (IC50, ng/mL)In Vivo Tumor Growth Inhibition (%)
No PEG~15~1011%
PEG2~10~1035-45%
PEG4~7~1035-45%
PEG8~5~1075-85%
PEG12~5~1075-85%
PEG24~5~1075-85%

Table 1: Impact of PEG Linker Length on ADC Clearance, In Vitro Cytotoxicity, and In Vivo Efficacy. Data is synthesized from multiple sources for comparative purposes.[5]

ConjugatePEG Chain SizeTarget Cell IC50 (NCI-N87)In Vivo Half-Life
Affibody-MMAE (No PEG)N/A~5 nM (estimated)Short
HP4KM4 kDa31.9 nMExtended 2.5-fold
HP10KM10 kDa111.3 nMExtended 11.2-fold

Table 2: Trade-off between In Vitro Cytotoxicity and In Vivo Half-Life for Affibody-Drug Conjugates with Different PEG Chain Sizes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experiments cited.

ADC Synthesis and Characterization

A common method for synthesizing ADCs with PEG linkers involves cysteine-directed conjugation.

  • Antibody Reduction: The monoclonal antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. This is typically achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

  • Drug-Linker Preparation: A heterobifunctional PEG linker is prepared with a maleimide (B117702) group at one end (for reaction with the antibody's thiol groups) and another reactive group for conjugation to the cytotoxic payload.[3][6]

  • Conjugation: The maleimide-activated PEG-drug linker is added to the reduced antibody solution. The reaction is incubated to allow for the formation of a stable thioether bond.[1]

  • Purification: The resulting ADC is purified to remove unconjugated drug-linkers and potential aggregates. Size-exclusion chromatography (SEC) is a commonly used method.[3][6]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability. Techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs containing different PEG linker lengths.

  • Incubation: The plates are incubated for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the dose-response curve.

Pharmacokinetic (PK) Study in Rodents

PK studies are essential to determine the in vivo fate of the ADC.[3]

  • Animal Model: Healthy rats or mice are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADCs.[4]

  • Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human cancer cells.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and administered the different ADC constructs or a vehicle control.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) help to illustrate the key concepts and workflows.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Linker Antibody->Linker Cysteine Conjugation PEG_Spacer PEG Spacer (Variable Length) Linker->PEG_Spacer Payload Cytotoxic Payload PEG_Spacer->Payload

Caption: General structure of an ADC with a PEG spacer.

Experimental_Workflow cluster_workflow Experimental Evaluation Workflow start Synthesize ADCs with Varying PEG Lengths invitro In Vitro Cytotoxicity Assay start->invitro pk Pharmacokinetic Study (Rodents) start->pk invivo In Vivo Efficacy (Xenograft Model) start->invivo analysis Comparative Analysis of Performance Metrics invitro->analysis pk->analysis invivo->analysis end Optimal PEG Linker Selection analysis->end PEG_Length_Impact cluster_impact Impact of Increasing PEG Spacer Length peg_length Increase PEG Spacer Length pk_properties Improved Pharmacokinetics (Longer Half-life, Lower Clearance) peg_length->pk_properties leads to invitro_potency Potentially Decreased In Vitro Potency peg_length->invitro_potency may lead to invivo_efficacy Enhanced In Vivo Efficacy pk_properties->invivo_efficacy contributes to

References

A Comparative Guide to Antibody-Drug Conjugates Synthesized with NHPI-PEG3-C2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and performance of Antibody-Drug Conjugates (ADCs) utilizing the non-cleavable NHPI-PEG3-C2-NHS ester linker. Due to the limited availability of published data on specific ADCs synthesized with this particular linker, this document serves as a representative guide. It outlines the expected performance characteristics and provides detailed, generalized experimental protocols to enable researchers to effectively design and evaluate their own novel ADCs.

Introduction to this compound Linker

The this compound is a non-cleavable linker designed for the development of ADCs. Its structure features a three-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity to the linker-payload complex. This property can be advantageous in improving the solubility and reducing the aggregation of the final ADC, particularly when working with hydrophobic cytotoxic agents. The N-Hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines, such as the lysine (B10760008) residues present on monoclonal antibodies. As a non-cleavable linker, it relies on the complete degradation of the antibody in the lysosome to release the payload, which can contribute to increased stability in circulation and a wider therapeutic window.[1][2]

ADC Synthesis and Characterization

The synthesis of an ADC using the this compound involves the covalent attachment of the linker-payload to a monoclonal antibody. The NHS ester reacts with lysine residues on the antibody to form stable amide bonds.

Experimental Protocol: ADC Synthesis
  • Antibody Preparation: Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Linker-Payload Activation: Dissolve the this compound and the desired cytotoxic payload in an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the activated linker-payload solution to the antibody solution at a specific molar ratio to control the desired drug-to-antibody ratio (DAR). The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unconjugated linker-payload and organic solvent using a purification method such as size-exclusion chromatography (SEC) or dialysis.

Data Presentation: ADC Characterization

Following synthesis and purification, the ADC must be thoroughly characterized to determine key quality attributes.

ParameterMethodTypical Expected Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyA distribution of species with a calculated average DAR (e.g., 3.5-4.0)
Purity and Aggregation Size-Exclusion Chromatography (SEC)Monomer peak >95%
In Vitro Cytotoxicity Cell-based assays (e.g., MTS, MTT) on antigen-positive and antigen-negative cell linesPotent killing of antigen-positive cells (low nM IC50), minimal effect on antigen-negative cells
In Vivo Efficacy Xenograft tumor models in miceDose-dependent tumor growth inhibition
Pharmacokinetics (PK) ELISA or LC-MS/MS analysis of plasma samples from animal modelsCharacterization of ADC clearance, half-life, and exposure

Performance Comparison with Alternative Linkers

The choice of linker is a critical determinant of an ADC's therapeutic index. The non-cleavable and hydrophilic nature of the this compound suggests certain performance characteristics when compared to other linker types.

Linker TypeExpected Plasma StabilityPayload Release MechanismBystander EffectPotential AdvantagesPotential Disadvantages
NHPI-PEG3-C2-NHS (Non-cleavable, Hydrophilic) HighLysosomal degradation of the antibodyLowImproved safety profile, suitable for highly potent payloadsDependent on target internalization and lysosomal processing, less effective against antigen-heterogeneous tumors
Cleavable Linkers (e.g., Val-Cit) Moderate to HighEnzymatic cleavage in the tumor microenvironment or within the cellHighCan kill neighboring antigen-negative tumor cells, less dependent on internalizationPotential for premature payload release leading to off-target toxicity
Non-cleavable, Hydrophobic (e.g., SMCC) HighLysosomal degradation of the antibodyLowHigh stabilityCan lead to ADC aggregation with hydrophobic payloads

Experimental Protocols for ADC Evaluation

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation: Incubate the cells for a period of 72-120 hours.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each cell line.

In Vivo Efficacy Study in Xenograft Model
  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the ADC, a vehicle control, and a non-targeting control ADC intravenously to cohorts of mice.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Plot mean tumor volume over time for each treatment group to assess anti-tumor activity.

Visualizing ADC Synthesis and Mechanism

Diagram 1: ADC Synthesis Workflow

ADC_Synthesis ADC Synthesis Workflow Antibody Monoclonal Antibody Conjugation Conjugation Reaction (pH 7.2-7.5) Antibody->Conjugation LinkerPayload This compound + Payload Activation Activation in Organic Solvent LinkerPayload->Activation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC

Caption: Workflow for the synthesis of an ADC using an NHS ester linker.

Diagram 2: Mechanism of Action for a Non-Cleavable ADC

ADC_MoA ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Fusion PayloadRelease Payload Release Degradation->PayloadRelease 5. Proteolysis Apoptosis Apoptosis PayloadRelease->Apoptosis 6. Cell Death

Caption: Internalization and payload release of an ADC with a non-cleavable linker.

References

Safety Operating Guide

Proper Disposal of NHPI-PEG3-C2-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

NHPI-PEG3-C2-NHS ester is a specialized chemical used in the synthesis of antibody-drug conjugates (ADCs)[1][2]. Due to its reactive nature as an N-hydroxysuccinimide (NHS) ester, proper handling and disposal are critical to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from analogous compounds and general laboratory safety protocols provides a clear framework for its responsible disposal. All waste generated from the use of this compound should be treated as chemical waste and segregated from regular trash[3].

Immediate Safety Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment TypeSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or contact with the chemical.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the chemical.
Protective Clothing Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Dust mask (e.g., N95)Recommended when handling the solid powder form to prevent inhalation.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[4].

Step-by-Step Disposal Procedures

The correct disposal method for this compound varies depending on its form: unreacted solid, solutions, or contaminated labware.

1. Unused or Expired Solid this compound

  • Collection : The original vial containing the solid powder should be collected in a designated hazardous waste container[3].

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Follow any additional labeling requirements from your institution's Environmental Health and Safety (EHS) department[3][5].

  • Storage : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials[5].

2. Liquid Waste: Solutions of this compound

This category includes stock solutions (e.g., in DMSO or DMF) and dilute aqueous solutions from reaction mixtures.

  • Never dispose of down the drain : Due to the reactive nature of the NHS ester, solutions should not be poured down the sink[3].

  • Quenching of Reactive NHS Ester (for aqueous solutions) : To ensure the reactive NHS ester is hydrolyzed before collection, follow these steps[3]:

    • pH Adjustment : Adjust the pH of the aqueous solution to between 7 and 8.5 using a suitable buffer, such as sodium bicarbonate.

    • Incubation : Let the solution stand at room temperature for several hours or overnight to allow for the complete hydrolysis of the NHS ester[3].

  • Collection : Transfer the quenched aqueous solution or any concentrated organic solutions into a designated aqueous or organic hazardous waste container, respectively[3][6]. Ensure the container is made of a compatible material (e.g., high-density polyethylene)[3].

  • Labeling and Storage : Label the container appropriately with "Hazardous Waste" and the chemical name(s) of the contents. Store in the satellite accumulation area.

3. Contaminated Laboratory Materials

All solid materials that have come into contact with this compound are considered chemical waste.

  • Items for Disposal : This includes, but is not limited to:

    • Pipette tips

    • Microcentrifuge tubes

    • Gloves

    • Wipes and paper towels

    • Electrophoresis gels

  • Collection : Place all contaminated solid waste into a designated, clearly labeled solid hazardous waste container[3]. This container should be sealable.

  • Labeling and Storage : Label the container as "Hazardous Waste" with a description of the contents (e.g., "Lab debris contaminated with this compound"). Store in the satellite accumulation area.

4. Final Disposal

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the pickup and disposal of hazardous waste containers[3][7].

  • Licensed Waste Contractor : The disposal of the chemical waste will be carried out by a licensed waste contractor in accordance with local, state, and federal regulations[4][6].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of this compound.

G start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_unreacted Unused/Expired Solid waste_type->solid_unreacted Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Solid Labware collect_solid Collect in original vial within a hazardous waste container solid_unreacted->collect_solid quench Is it an aqueous solution? liquid_waste->quench collect_solid_labware Collect in a designated solid hazardous waste container contaminated_labware->collect_solid_labware label_waste Label container: 'Hazardous Waste' & Chemical Name collect_solid->label_waste collect_liquid Collect in a designated liquid hazardous waste container collect_liquid->label_waste quench->collect_liquid No (Organic) quench_yes Hydrolyze NHS ester (adjust pH, incubate) quench->quench_yes Yes quench_yes->collect_liquid collect_solid_labware->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup by Licensed Contractor store_waste->contact_ehs

References

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